The table below summarizes the key mechanisms by which artesunate is believed to exert its antimalarial effect.
| Mechanism | Key Steps / Components | Outcome |
|---|
| Activation & ROS Generation [1] | 1. Intracellular iron (Fe²⁺) from parasite hemoglobin digestion breaks this compound's endoperoxide bridge. 2. This reaction generates reactive oxygen species (ROS) and carbon-centered radicals. | Creates a cascade of highly reactive radicals that damage parasite components. | | Oxidative Damage [1] | Generated ROS attack multiple parasite targets, including proteins, lipids, and nucleic acids. | Widespread oxidative stress leads to irreversible cellular damage and parasite death. | | Redox Homeostasis Disruption [1] | this compound perturbs the delicate balance of redox signaling and control within the parasite. | Critical metabolic and signaling pathways are disrupted, contributing to parasite killing. |
The following diagram illustrates the core components of this proposed mechanism:
> The proposed mechanism of this compound activation by heme iron, leading to parasite death via oxidative stress.
To investigate this compound's mechanism and resistance, researchers use standardized in vitro and in vivo methods.
This protocol determines the concentration of this compound that inhibits 50% of parasite growth [2].
> Workflow for determining the in vitro IC₅₀ of this compound against Plasmodium falciparum.
This method studies how resistance develops by exposing parasites to sub-lethal drug pressure [2].
> Laboratory protocol for inducing this compound resistance in Plasmodium falciparum cultures.
After inducing resistance, genetic analysis identifies mutations. A common workflow involves [2]:
A study in adults with malaria showed this compound is rapidly converted to its active metabolite, dihydroartemisinin (DHA) [1].
| Parameter | This compound | Dihydroartemisinin (DHA) |
|---|---|---|
| Plasma Half-life | 0.17 hours | 1.30 hours |
| Max Plasma Concentration (Cmax) | 28,558 ng/mL | 2,932 ng/mL |
The WHO has classified specific mutations in the PfKelch13 gene as validated markers of artemisinin partial resistance. These are linked to delayed parasite clearance after treatment [3].
| Validated PfK13 Mutations | | :--- | | F446I | N458Y | C469Y | M476I | | Y493H | R539T | I543T | P553L | | R561H | P574L | C580Y | R622I | | A675V |
The mechanism of action of this compound, while not fully elucidated, is a critical area of study as the medical community works to combat the ongoing threat of antimalarial resistance.
The pharmacokinetics of artesunate (ART) are characterized by rapid absorption and conversion to its active metabolite, dihydroartemisinin (DHA), followed by swift elimination [1] [2]. The tables below summarize key pharmacokinetic parameters across different administration routes.
This compound (Parent Drug)
| Administration Route | Dose | C~max~ | t~max~ | t~1/2~ | CL | V |
|---|---|---|---|---|---|---|
| Intravenous (IV) [2] | 120 mg | 29.5 µM (11 mg/L) | - | 2.7 min | 2.33 L/h/kg | 0.14 L/kg |
| Intramuscular (IM) [1] | - | ~884 ng/mL* | - | < 15 min | - | - |
| Oral [2] | 100 mg | - | - | - | - | - |
*Data from a study comparing IV and IM administration, specific dose not provided in the summary [3].
Dihydroartemisinin (Active Metabolite)
| Administration Route | C~max~ | t~max~ | t~1/2~ | CL | V | Relative Bioavailability |
|---|---|---|---|---|---|---|
| After IV ART [2] | 9.3 µM (2.64 mg/L) | < 25 min [1] | 40 min | 0.75 L/h/kg | 0.76 L/kg | - |
| After Oral ART [2] | 2.6 µM (0.74 mg/L) | - | 39 min | - | - | 82% |
| After IM ART [1] | - | - | 30-60 min | - | - | Almost complete |
The metabolic fate of this compound involves rapid hydrolysis to its primary active metabolite, followed by phase II conjugation. The diagram below illustrates the key metabolic pathway and site of action for this compound.
The metabolic pathway of this compound involves rapid hydrolysis to its active metabolite, dihydroartemisinin (DHA), primarily by plasma esterases and cytochrome P450 2A6 (CYP2A6) [1]. DHA is then inactivated via glucuronidation by UDP-glucuronosyltransferases (UGT) 1A9 and 2B7 before being excreted, primarily in urine [1] [5].
Within the malaria parasite, the antimalarial action is linked to the formation of an ART-heme adduct. ART reacts with intracellular ferrous iron (Fe²⁺) in the parasite, leading to the generation of free radicals that cause oxidative damage and cell death [6] [5]. The exposure level of this ART-heme adduct in parasitized red blood cells is being investigated as a potential biomarker for antimalarial activity and emerging resistance [6].
To guide research, here are methodologies from key studies on this compound pharmacokinetics.
This compound is a semi-synthetic derivative of artemisinin, a natural sesquiterpene lactone isolated from the medicinal plant Artemisia annua L. As a key member of the artemisinin-based compounds, this compound has gained recognition primarily for its potent antimalarial activity, but recent investigations have revealed its significant potential as a broad-spectrum antiviral agent, particularly against SARS-CoV-2. The unique structural features of this compound contribute to its enhanced bioavailability and diverse pharmacological activities compared to its parent compound. The core structure maintains the characteristic endoperoxide bridge (1,2,4-trioxane ring) essential for its mechanism of action, while the addition of a succinate moiety significantly improves water solubility, enabling parenteral administration that is crucial for clinical applications [1].
The structure-activity relationship (SAR) of this compound centers on the essential endoperoxide bridge that undergoes activation via iron-induced cleavage, generating reactive oxygen species (ROS) and carbon-centered radicals that exert multiple biological effects. The strategic molecular modifications in this compound—specifically the introduction of the succinate group at position C-12—create a hemisuccinate ester that can be rapidly hydrolyzed in vivo to the active metabolite dihydroartemisinin (DHA). This rational structural optimization addresses the inherent limitations of artemisinin, including poor aqueous solubility and limited oral bioavailability, while preserving the crucial pharmacophoric elements required for therapeutic efficacy. The molecular hybridization approach exemplified by this compound demonstrates how covalent combination of pharmacophore units can enhance pharmacokinetic profiles and therapeutic potential [2] [1].
The molecular architecture of this compound incorporates several critical components that collectively determine its pharmacological profile:
Endoperoxide Bridge (1,2,4-trioxane ring): This distinctive three-oxygen cyclic system is an absolute requirement for antimalarial and antiviral activities. The chemically unstable peroxide bond undergoes reductive cleavage in the presence of ferrous iron (Fe²⁺) or heme, generating oxygen-centered radicals that subsequently rearrange to form carbon-centered radicals. These reactive intermediates are responsible for the alkylating capacity of this compound, enabling covalent modification of cellular targets including proteins and nucleic acids [1] [3].
Lactone Functionality: The sesquiterpene lactone framework provides structural stability and influences molecular interactions with biological targets. The lactone ring adjacent to the endoperoxide contributes to the compound's overall reactivity and metabolic stability, serving as the attachment point for derivative-specific functional groups [1].
Succinate Ester Group: this compound features a hemisuccinate ester at the C-12 position, which dramatically enhances water solubility compared to the lipophilic parent compound artemisinin. This polar modification enables intravenous formulation while serving as a prodrug design element that facilitates rapid hydrolysis to dihydroartemisinin (DHA) by esterases in plasma and tissues. The succinate group represents a strategic balance between hydrophilicity for formulation and lipophilicity for membrane penetration [2].
Comparative analysis of artemisinin derivatives reveals how specific structural alterations influence pharmacological behavior:
Table: Key Structural Modifications in Artemisinin Derivatives
| Compound | Position C-12 Modification | Water Solubility | Bioavailability | Active Metabolite |
|---|---|---|---|---|
| Artemisinin | Methyl group (-CH₃) | Low | Moderate | Dihydroartemisinin |
| This compound | Hemisuccinate ester | High | High | Dihydroartemisinin |
| Dihydroartemisinin | Hydroxyl group (-OH) | Moderate | High | - |
| Artemether | Methyl ether (-CH₃O-) | Low | High | Dihydroartemisinin |
| Arteether | Ethyl ether (-CH₃CH₂O-) | Low | High | Dihydroartemisinin |
The molecular hybridization strategy employed in this compound's design exemplifies rational drug optimization. By covalently linking the artemisinin pharmacophore with a biocompatible succinate moiety, developers created a linked hybrid that combines the therapeutic activity of the parent compound with improved physicochemical properties. The ester linkage in this compound represents a bioreversible modification that ensures efficient conversion to the active form while addressing formulation challenges associated with the native compound [2].
Computational and experimental studies have quantified this compound's interactions with specific viral targets, providing insights into its mechanism of action:
Table: Binding Affinities of this compound and Related Compounds Against SARS-CoV-2 Targets
| Compound | SARS-CoV-2 Target | Binding Energy (kcal/mol) | Inhibition Constant | Key Interacting Residues |
|---|---|---|---|---|
| This compound | Nsp1 protein | -7.92 | Not specified | Val10, Arg11, Gln50 |
| Artemisinin | Nsp1 protein | -6.53 | 16.43 µM | Hydrophobic interactions |
| Artemiside | Nsp1 protein | -7.46 | Not specified | Not specified |
| Artemisone | Nsp1 protein | -7.36 | Not specified | Not specified |
| This compound | Main protease (Mpro) | -5.2 to -8.1 | Not specified | Cys145 (catalytic residue) |
| Dihydroartemisinin acetate | Main protease (Mpro) | -8.1 | Not specified | Multiple conventional H-bonds |
The superior binding affinity of this compound compared to artemisinin (-7.92 kcal/mol vs. -6.53 kcal/mol against Nsp1) demonstrates how structural optimization enhances target engagement. Molecular docking analyses reveal that this compound establishes conventional hydrogen bonds with key amino acid residues including Val10, Arg11, and Gln50 in SARS-CoV-2 Nsp1 protein, with additional stabilization through hydrophobic interactions [4]. Against the viral main protease (Mpro), this compound and its derivatives show significant binding affinity ranging from -5.2 to -8.1 kcal/mol, with particular effectiveness in interacting with the catalytic dyad (Cys145/His41) essential for protease activity [3].
The structural attributes of this compound directly influence its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile:
Table: ADMET Properties of this compound and Derivatives
| Parameter | This compound | Artemisinin | Dihydroartemisinin | Chloroquine (Reference) |
|---|---|---|---|---|
| Oral Absorption | High | High | High | High |
| Bioavailability Score | 0.55 | 0.55 | 0.55 | 0.55 |
| TPSA (Ų) | Acceptable range | Similar | Similar | Higher |
| Log Po/w | Consensus value | Similar | Similar | Higher |
| BBB Permeant | Yes | Yes | Yes | Yes |
| P-gp Substrate | No | No | No | Yes |
| CYP Inhibition | CYP1A2 | CYP1A2 | CYP1A2 | Multiple isoforms |
| Fraction Csp3 | 0.65 | 0.65 | 0.67 | 0.43 |
This compound exhibits favorable drug-likeness properties with optimal topological polar surface area (TPSA), consensus Log P (Log Po/w), and oral bioavailability. The compounds demonstrate high gastrointestinal (GI) absorption and blood-brain barrier (BBB) permeability, which may contribute to both therapeutic effects and potential CNS-related activities. Notably, this compound is not a P-glycoprotein (P-gp) substrate, suggesting fewer issues with multidrug resistance mechanisms, and primarily inhibits the CYP1A2 enzyme among the screened cytochrome P450 isoforms [3]. The fraction Csp3 value of 0.65 indicates high saturation, which generally correlates with improved solubility and metabolic stability.
This compound demonstrates multiple mechanisms of action against SARS-CoV-2, targeting both viral components and host cell processes:
Viral Protein Inhibition: Computational studies indicate this compound binds directly to SARS-CoV-2 non-structural protein 1 (Nsp1), a key virulence factor that suppresses host gene expression and immune responses. Molecular docking reveals this compound binds to Nsp1 with higher affinity (-7.92 kcal/mol) than artemisinin (-6.53 kcal/mol), primarily through hydrophobic interactions and hydrogen bonding with Val10, Arg11, and Gln50 residues. This binding may interfere with Nsp1's ability to block host translation, potentially restoring immune recognition [4]. Additionally, this compound interacts with the viral main protease (Mpro, also called 3CLpro), binding to the catalytic Cys145 residue with sufficient affinity to inhibit protease activity essential for viral replication [3].
ACE2-Spike Protein Interference: Molecular docking analyses suggest this compound may interfere with the interaction between viral spike protein and human ACE2 receptors, potentially blocking viral entry into host cells. The binding affinity varies with different ACE2 allelic variants, with the strongest interaction observed with variant rs961360700 (-8.2 kcal/mol). This suggests this compound might have differential efficacy across populations with distinct ACE2 polymorphisms [3].
NF-κB Pathway Modulation: Beyond direct antiviral effects, this compound demonstrates significant immunomodulatory activity by inhibiting the NF-κB signaling pathway, a central regulator of inflammation. This compound blocks IκB kinase (IKK) activity, preventing IκBα phosphorylation and subsequent degradation, thereby retaining the NF-κB heterodimer (p50/p65) in the cytoplasm. Additionally, it may directly interfere with p50/p65 transcriptional activity in the nucleus, reducing expression of pro-inflammatory cytokines including IL-6, which plays a critical role in COVID-19 cytokine release syndrome [1].
The following diagram illustrates the primary antiviral mechanisms of this compound against SARS-CoV-2:
Figure 1: Multifaceted antiviral mechanisms of this compound against SARS-CoV-2, showing both direct viral protein targeting and host pathway modulation
The therapeutic potential of this compound extends beyond direct antiviral effects to significant immunomodulation, particularly relevant for severe COVID-19 cases characterized by cytokine storm:
NF-κB Signaling Inhibition: The NF-κB pathway represents a central signaling node in inflammation, and its dysregulation contributes substantially to COVID-19 severity. This compound demonstrates dose-dependent inhibition of IKK (IκB kinase), preventing phosphorylation and degradation of IκBα, which normally sequesters NF-κB in the cytoplasm. Additionally, this compound may directly interfere with nuclear translocation and DNA binding of the p50/p65 heterodimer, thereby reducing transcription of pro-inflammatory genes [1].
Cytokine Storm Mitigation: By suppressing NF-κB signaling, this compound reduces production of key inflammatory mediators including IL-6, TNF-α, and IL-1β, which drive the pathological hyperinflammation in severe COVID-19. The dynamic change of IL-6 level serves as a potential biomarker for severe cases, and this compound's ability to modulate IL-6 production underscores its therapeutic potential [1].
Redox Modulation: The endoperoxide bridge in this compound enables generation of reactive oxygen species (ROS) upon activation, which can modulate redox-sensitive signaling pathways in immune cells. While excessive ROS contribute to tissue damage, controlled modulation of redox signaling can reset dysregulated immune responses, potentially restoring immune homeostasis in viral infections [1].
The following diagram illustrates this compound's effects on the NF-κB signaling pathway and cytokine production:
Figure 2: this compound inhibition of NF-κB signaling pathway, showing prevention of cytokine gene expression through IKK inhibition and direct NF-κB interference
Molecular Docking Protocols: The binding interactions between this compound and SARS-CoV-2 targets have been primarily characterized through in silico docking studies. These protocols typically involve retrieving protein structures (e.g., Nsp1, Mpro) from the Protein Data Bank, preparing them by removing water molecules and adding hydrogens, then optimizing the structures using energy minimization. This compound and comparator compounds are prepared with molecular mechanics force fields, and docking is performed using software such as AutoDock Vina with Lamarckian genetic algorithms. Binding affinities are calculated as free energy of binding (ΔG) in kcal/mol, with more negative values indicating stronger binding. The docking simulations identify specific interaction types (hydrogen bonds, hydrophobic interactions, electrostatic contacts) and quantify binding energies to compare compound efficacy [4] [3].
Molecular Dynamics (MD) Simulations: To validate docking results and assess complex stability, MD simulations are conducted using software like GROMACS or AMBER. These simulations typically run for 100 nanoseconds, applying force fields (e.g., CHARMM, AMBER) to model atomic interactions under physiological conditions. The stability of this compound-protein complexes is evaluated by calculating root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), radius of gyration (Rg), and hydrogen bond occupancy throughout the simulation trajectory. These parameters confirm whether this compound maintains stable interactions with target proteins under dynamic conditions that better represent biological environments [3].
ADMET Prediction Methods: Computational prediction of absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties employs tools such as SwissADME and pkCSM. These platforms use quantitative structure-property relationship (QSPR) models based on molecular descriptors including molecular weight, lipophilicity (Log P), topological polar surface area (TPSA), number of hydrogen bond donors and acceptors, and rotatable bonds. The analyses generate bioavailability scores, gastrointestinal absorption predictions, blood-brain barrier permeability, cytochrome P450 inhibition profiles, and other pharmacologically relevant parameters essential for drug development [3].
In Vitro Antiviral Assays: Experimental validation of this compound's antiviral activity employs cell-based infectivity models, typically using Vero E6 or Calu-3 cells infected with SARS-CoV-2. Protocols measure the half-maximal effective concentration (EC50) through plaque reduction assays or cytopathic effect (CPE) inhibition assays. These experiments determine the concentration required to reduce viral replication by 50%, with this compound demonstrating activity in the low micromolar range. Simultaneously, cytotoxicity assays (e.g., MTT, CCK-8) determine the half-maximal cytotoxic concentration (CC50) to establish a selectivity index (SI = CC50/EC50) for therapeutic window assessment [5].
Pharmacokinetic Studies: The ADMET properties of this compound have been characterized through experimental models including Caco-2 cell monolayers for intestinal permeability, liver microsome assays for metabolic stability, plasma protein binding assays, and in vivo pharmacokinetic studies in animal models. These investigations confirm this compound's rapid hydrolysis to dihydroartemisinin, its primary active metabolite, and characterize its elimination profile. The experimental data align with computational predictions, showing high gastrointestinal absorption and adequate distribution characteristics [3].
Clinical Trial Designs: Clinical evaluation of this compound for COVID-19 has employed randomized controlled trial (RCT) designs. The Artemisinin-Piperaquine (AP) combination has been studied in patients with confirmed SARS-CoV-2 infection, with primary outcomes including time to viral clearance (undetectable SARS-CoV-2 levels) and secondary outcomes encompassing clinical status improvement, oxygen requirement duration, and safety parameters. These trials compare this compound-containing regimens against standard care, with viral load quantification through RT-PCR at multiple timepoints to assess antiviral efficacy [5].
The following diagram illustrates the integrated experimental workflow for evaluating this compound:
Figure 3: Integrated experimental workflow for evaluating this compound, combining computational predictions with experimental validation across multiple methodologies
Despite promising data on this compound's structure-activity relationship and potential anti-SARS-CoV-2 activity, several significant research gaps remain. The majority of evidence supporting this compound's direct antiviral mechanisms derives from computational studies and in vitro models, with limited validation in robust animal models or human trials. While molecular docking predicts favorable binding to viral targets such as Nsp1 and Mpro, biochemical assays confirming functional inhibition are not extensively documented in the available literature. Additionally, the differential interactions of this compound with various ACE2 allelic variants, though computationally predicted, require experimental verification to understand potential population-specific efficacy variations [3].
Future research should prioritize several key areas:
This compound represents a compelling example of how strategic structural optimization of a natural product can yield derivatives with enhanced pharmaceutical properties and expanded therapeutic potential. The structure-activity relationship analysis reveals that this compound maintains the essential endoperoxide bridge required for biological activity while incorporating a succinate moiety that dramatically improves water solubility and enables intravenous administration. Quantitative data from computational and experimental studies demonstrate this compound's superior binding affinity for key SARS-CoV-2 targets compared to artemisinin, highlighting the significance of its molecular features.
The following table summarizes the fundamental properties of Dihydroartemisinin:
| Property | Description |
|---|---|
| Chemical Name | (3R,5aS,6R,8aS,9R,12S,12aR)-Decahydro-3,6,9-trimethyl-3,12-epoxy-12H-pyrano[4,3-j]-1,2-benzodioxepin-10-ol [1] |
| Molecular Formula | C₁₅H₂₄O₅ [1] |
| Molecular Weight | 284.35 g/mol [1] [2] |
| Role as Metabolite | Active metabolite of all artemisinin compounds (artesunate, artemether, etc.) [1] [2] |
| Primary Medical Use | Treatment of malaria, primarily in fixed-dose combination with piperaquine [1] |
| Key Pharmacokinetics | ~12% bioavailability; ~4-11 hour elimination half-life; primarily metabolized in the liver [1] |
DHA's antimalarial activity is primarily mediated by its interaction with iron and the subsequent generation of cytotoxic radicals [1]. This process can be visualized as follows:
Figure 1: Proposed antimalarial mechanism of DHA involving iron-dependent radical generation.
Understanding DHA's metabolism is critical. Here is a summarized methodology for profiling its metabolites in biological samples, based on a study in Plasmodium-infected mice [3].
| Step | Protocol Details |
|---|---|
| 1. Animal Model | Use C57BL/6J mice. Infect test group with Plasmodium berghei ANKA; maintain a healthy control group. Use parasitemia of ~30% for infected group [3]. |
| 2. Dosing & Sample Collection | Administer DHA to mice (fasted for 12h). Collect blood, plasma, and red blood cell (RBC) samples at designated time points [3]. |
| 3. Sample Preparation | Precipitate proteins from biosamples with acetonitrile. Extract analytes with organic solvents like ethyl acetate [3]. |
| 4. Instrumentation & Analysis | Use UPLC-Q-TOF-MS/MS system (e.g., Waters ACQUITY I-class UPLC with Xevo G2-XS Q-TOF). Column: ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm). Mobile phase: (A) 0.1% formic acid in H2O; (B) 0.1% formic acid in acetonitrile. Use a gradient elution [3]. |
| 5. Data Processing | Process high-resolution MS/MS data using a platform (e.g., Waters UNIFI). Identify metabolites using tools like mass defect filter and characteristic fragment filter [3]. |
Beyond malaria, DHA shows potent, multifaceted anticancer activity. The table below summarizes key mechanisms and evidence from preclinical studies.
| Mechanism | Experimental Evidence (In Vitro/In Vivo) |
|---|---|
| Inhibition of Cell Proliferation | Induces G1 or G2/M cell cycle arrest in gastric, esophageal, and liver cancer cells by downregulating Cyclin D1, Cyclin E, and CDKs [2]. |
| Induction of Apoptosis | Activates mitochondrial apoptosis pathway in breast cancer cells (increasing Bax/Bim, activating caspase-9) [2]. Triggers caspase-dependent apoptosis in liver cancer cells [2]. |
| Activation of Ferroptosis | Novel DHA derivatives exhibit potent activity by inducing ferroptosis, an iron-dependent cell death, in colorectal cancer cells [4]. |
| Inhibition of mTORC1 Signaling | Inhibits mTORC1 not by direct binding, but by activating AMPK, leading to raptor phosphorylation and complex inhibition, as shown in rhabdomyosarcoma models [5]. |
| Inhibition of Metastasis & Angiogenesis | Suppresses tumor growth and metastasis in non-small cell lung cancer (NSCLC) models by inhibiting the mTOR/HIF-1α signaling axis [6]. |
The anticancer mechanism involving the AMPK/mTORC1 pathway can be visualized as follows:
Figure 2: Proposed mechanism for DHA-induced inhibition of mTORC1 via AMPK activation in cancer cells.
To overcome limitations like poor bioavailability, extensive structure-activity relationship (SAR) studies are conducted. The general strategy involves modifying the C-10 position of DHA while preserving the critical peroxide bridge [4].
Dihydroartemisinin serves as the critical active metabolite for a class of vital antimalarial drugs. Its intriguing mechanism of action, centered on an iron-activated peroxide bridge, has paved the way for its investigation in oncology. Ongoing research focuses on delineating its complex signaling pathways in cancer and designing novel derivatives with improved efficacy and properties to fully realize its therapeutic potential beyond malaria.
The table below summarizes the primary molecular mechanisms and key experimental findings related to the anti-inflammatory action of artesunate.
| Mechanism / Aspect | Key Findings / Components Involved | Experimental Evidence / Context |
|---|---|---|
| NF-κB Pathway Inhibition | Suppresses production of pro-inflammatory cytokines and reactive oxygen species (ROS) [1]. | Studied in context of rheumatoid arthritis, systemic lupus erythematosus, and ulcerative colitis; showed efficacy similar to or better than methotrexate and cyclophosphamide [1]. |
| NLRP3 Inflammasome Suppression | Inhibits TXNIP (thioredoxin-interacting protein), disrupting TXNIP-NLRP3 interaction; reduces caspase-1 activation and maturation of IL-1β and IL-18 [2]. | In vitro (human macrophages): this compound (2.5-10 µM) reduced inflammatory cytokine secretion. In vivo (rat atherosclerosis model): this compound reduced plaque formation and inflammation [2]. |
| MAPK Pathway Regulation | Suppresses phosphorylation of p38 MAPK [3]. | In vivo (mouse cerebral ischemia model): this compound (10-40 mg/kg, i.p.) reduced cerebral infarct volume and improved neurological function; effects linked to reduced oxidative stress and inflammation [3]. |
| PI3K/Akt Pathway Inhibition | Inhibits this pro-survival and inflammatory pathway [1]. | Implicated in this compound's effects on autoimmune diseases [1]. |
| JAK/STAT Pathway Inhibition | Modulates this signaling cascade [1]. | Contributes to this compound's pharmacological effects in autoimmune conditions [1]. |
| Nrf2 Pathway Activation | Activates Nrf2, a master regulator of antioxidant response [3]. | In vivo (mouse cerebral ischemia model): this compound treatment reduced oxidative stress markers, partly through Nrf2 activation [3]. |
| MicroRNA Regulation | Upregulates miR-16-5p, which negatively regulates TXNIP mRNA [2]. | In vitro: this compound increased miR-16-5p in dose-dependent manner; inhibiting miR-16-5p enhanced inflammatory cytokine secretion [2]. |
For researchers aiming to replicate or build upon these findings, the table below outlines critical experimental details from pivotal studies.
| Study Focus | Experimental Model | This compound Treatment Protocol | Key Methodological Details |
|---|
| Atherosclerosis & NLRP3 [2] | - In vitro: PMA-differentiated THP-1 human macrophages.
The following diagram synthesizes the core signaling pathways through which this compound exerts its anti-inflammatory effects, integrating the roles of microRNA and multiple interconnected pathways.
This integrated mechanism shows how this compound simultaneously suppresses major pro-inflammatory pathways (NF-κB, NLRP3, MAPK) while activating protective antioxidant responses (Nrf2), offering a multi-faceted approach to controlling inflammation.
This compound's anti-inflammatory mechanism is multifaceted, simultaneously targeting transcriptional pathways (NF-κB), inflammasome complexes (NLRP3), kinase signaling (p38 MAPK, PI3K/Akt), and microRNA regulation (miR-16-5p/TXNIP). This broad activity profile makes it a compelling candidate for drug repurposing.
For future investigations, key areas include:
Artemisinin derivatives, particularly artesunate (ART), have emerged as compounds of significant scientific interest far beyond their well-established antimalarial efficacy. ART (dihydroartemisinin-12α-succinate) is a semi-synthetic sesquiterpene lactone derived from artemisinin, the active compound isolated from the plant Artemisia annua L. [1]. The molecular structure of ART retains the crucial endoperoxide bridge characteristic of artemisinin derivatives, which is essential for their antimalarial activity through free radical generation [2]. However, recent research has revealed that ART possesses remarkable antioxidant capabilities that contribute to diverse therapeutic effects, including anti-inflammatory, anti-fibrotic, and organ-protective properties [3]. This whitepaper provides a comprehensive technical analysis of ART's antioxidant mechanisms, experimental methodologies for evaluating its antioxidant activity, and its potential applications in drug development.
The chemical foundation of ART's pharmacological activity stems from strategic modifications to the artemisinin structure. While artemisinin itself has limitations including poor water solubility and low bioavailability, ART addresses these challenges through the introduction of a succinate monoester group at the 12th hydroxyl position [1]. This modification significantly enhances ART's water solubility, making it suitable for various clinical formulations, including injections, tablets, suppositories, and creams. The molecular formula of ART is C₁₉H₂₈O₈, with a molecular weight of 384.42 g/mol [1]. ART functions as a prodrug that rapidly metabolizes to its active form, dihydroartemisinin (DHA), in the body, regardless of administration route [1]. This conversion occurs with impressive efficiency, with absolute bioavailability calculated from DHA concentrations reaching 86.4% in adults and 88% in children with severe malaria [1].
The antioxidant properties of this compound involve a complex interplay of multiple molecular pathways and mechanisms that collectively combat oxidative stress at cellular and tissue levels. The table below summarizes the primary antioxidant mechanisms identified in current research:
Table 1: Key Antioxidant Mechanisms of this compound
| Mechanism | Molecular Targets/Pathways | Biological Effects | Experimental Evidence |
|---|---|---|---|
| Nrf2 Pathway Activation | Activates Nrf2 and HO-1 signaling pathways [3] | Enhances expression of antioxidant enzymes; reduces ROS production | In vivo and in vitro models of organ damage |
| ROS Scavenging | Directly inhibits release of reactive oxygen species [3] | Neutralizes existing oxidative stress; prevents oxidative damage | Cellular assays demonstrating reduced ROS levels |
| Gene Expression Regulation | Interferes with expression of genes associated with oxidative stress [3] | Modulates cellular response to oxidative stressors | Gene expression profiling and protein analysis |
| NF-κB Pathway Inhibition | Inhibits NF-κB signaling pathway [3] | Reduces inflammation-induced oxidative stress | Models of cerebral ischemia, gastric mucosal injury |
| TLR4/NF-κB Suppression | Inhibits TLR4/NF-κB pathway [3] | Attenuates neuroinflammation and oxidative damage | Studies on traumatic brain injury and autoimmune hepatitis |
| MAPK Pathway Modulation | Affects ERK, JNK, p38 MAPK signaling [3] | Reduces oxidative stress in hepatic injury | Concanavalin A-induced autoimmune hepatitis models |
| PPAR-γ Activation | Upregulates PPAR-γ expression [4] | Inhibits TGF-β1/Smad2/3 signaling; reduces oxidative stress | Cigarette smoke-induced airway remodeling models |
The Nrf2 signaling pathway represents one of the most crucial mechanisms through which ART exerts its antioxidant effects. Under normal conditions, Nrf2 is bound to Keap1 in the cytoplasm and targeted for degradation. However, in the presence of ART or oxidative stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), initiating the transcription of various antioxidant enzymes. The following diagram illustrates this fundamental pathway:
Figure 1: Nrf2 Antioxidant Pathway Activation by this compound - this compound promotes dissociation of Nrf2 from Keap1, leading to antioxidant enzyme expression.
Beyond Nrf2 activation, ART demonstrates significant modulatory effects on inflammatory pathways that are intimately connected with oxidative stress. The NF-κB pathway, a central regulator of inflammation, is inhibited by ART, resulting in reduced levels of pro-inflammatory cytokines such as TNF-α and IL-1β [3]. This anti-inflammatory effect complements ART's direct antioxidant activity by addressing one of the primary sources of oxidative stress in pathological conditions. Additionally, research has shown that ART effectively suppresses the TLR4/NF-κB/NLRP3 inflammasome pathway, which is crucial in arterial inflammatory responses and the development of atherosclerosis [3]. In models of traumatic brain injury, ART treatment at 30 mg/kg significantly inhibited protein levels of NF-κB, NLRP, GFAP, and Iba-1 while modulating neurotrophic factors including BDNF, GDNF, and NT-3 [3].
The interplay between PPAR-γ activation and TGF-β1/Smad2/3 signaling represents another mechanism through ART exerts antioxidant and anti-fibrotic effects. Research on cigarette smoke-induced airway remodeling demonstrated that ART upregulates PPAR-γ expression while inhibiting TGF-β1/Smad2/3 signaling [4]. This dual action results in reduced oxidative stress and protection against tissue remodeling in chronic obstructive pulmonary disease (COPD). The relationship between these pathways can be visualized as follows:
Figure 2: PPAR-γ/TGF-β1/Smad Pathway Regulation - this compound upregulates PPAR-γ, inhibiting TGF-β1/Smad signaling and reducing oxidative stress.
The evaluation of ART's antioxidant properties has been conducted using various well-established animal models that replicate human disease pathologies. These models enable researchers to investigate ART's effects in complex biological systems with intact physiological pathways. The most frequently utilized models include:
Cigarette Smoke (CS)-Induced COPD Models: Sprague-Dawley rats exposed to cigarette smoke from multiple cigarettes simultaneously burning, with exposures lasting 75-90 minutes conducted twice daily, five days per week for 8-12 weeks [4]. ART is typically administered via intraperitoneal injection at doses ranging from 25-100 mg/kg, with 50 mg/kg demonstrating significant protective effects against airway remodeling and oxidative stress.
Concanavalin A-Induced Autoimmune Hepatitis: Mouse models where concanavalin A administration triggers immune-mediated hepatic injury characterized by significant oxidative stress and inflammation [3]. ART treatment at 80 mg/kg has shown efficacy in downregulating inflammatory cytokines and modulating MAPK signaling pathways.
Cerebral Ischemia Models: Rodent models of cerebral ischemia induced through methods such as distal middle cerebral artery occlusion [3]. ART administration in these models at doses of 30-80 mg/kg has demonstrated reduction in ischemic injury and inflammation through inhibition of NF-κB signaling pathway.
Lipopolysaccharide (LPS)-Induced Inflammatory Models: Models where LPS administration (5 mg/kg intraperitoneally) triggers systemic inflammation and oxidative stress [3]. ART at 10 mg/kg administered intraperitoneally has shown efficacy in inhibiting TLR4/TRAF6 signaling and downstream inflammatory cascades.
In these in vivo studies, lung function parameters are typically measured using systems like the PowerLab 8sp Life Analysis System, assessing metrics including peak inspiratory flow (PIF), peak expiratory flow (PEF), airway inside pressure (IP), and airway pressure maximum rising slope (IP-slope) [4]. Tissue collection for histopathological examination, biochemical assays, and molecular analyses provides comprehensive data on ART's antioxidant effects across different organ systems.
Cellular models provide controlled systems for elucidating the precise molecular mechanisms underlying ART's antioxidant activity. The primary in vitro systems utilized in current research include:
Human Bronchial Smooth Muscle (HBSM) Cells: Used to investigate ART's effects on airway remodeling and oxidative stress in respiratory diseases [4]. Cells are typically pretreated with ART (1-100 μM) for 1 hour before exposure to cigarette smoke extract (CSE) at concentrations of 2.5-5%.
Cigarette Smoke Extract (CSE) Preparation: Prepared by combusting cigarettes using a pump apparatus and passing the smoke through cell culture medium (commonly 10 ml of FBS or PBS) [4]. The resulting extract is standardized and applied to cell cultures at varying concentrations to induce oxidative stress.
Primary Neuronal Cultures and Cell Lines: Utilized to examine ART's neuroprotective effects against oxidative stress-induced damage, with studies demonstrating ART's ability to suppress inflammation via pathways such as AMPK/mTORC1/GPX4 [3].
The assessment of ART's antioxidant activity employs a range of biochemical and molecular techniques, detailed in the table below:
Table 2: Experimental Methods for Assessing this compound's Antioxidant Activity
| Method Category | Specific Assays/Techniques | Measured Parameters | Key Findings with ART |
|---|---|---|---|
| Oxidative Stress Markers | Malondialdehyde (MDA) assay [5] | Lipid peroxidation levels | ART reduces MDA in COPD models |
| 8-hydroxy-2'-deoxyguanosine (8−OhdG) [5] | Oxidative DNA damage | ART decreases oxidative DNA damage | |
| Glutathione (GSH) assays [5] | Cellular antioxidant capacity | ART enhances GSH levels | |
| Antioxidant Enzyme Activity | Myeloperoxidase (MPO) activity [5] | Neutrophil infiltration and oxidative stress | ART inhibits MPO activity |
| Heme oxygenase-1 (HO-1) measurement [3] | Phase II antioxidant enzyme | ART upregulates HO-1 via Nrf2 | |
| Superoxide dismutase (SOD) assays | ROS scavenging enzyme activity | ART enhances SOD activity | |
| Free Radical Scavenging Assays | DPPH (2,2-diphenyl-1-picrylhydrazyl) assay [6] | Free radical scavenging capacity | ART and hybrids show potent activity |
| Reactive oxygen species (ROS) detection | Intracellular ROS levels | ART reduces ROS in dose-dependent manner | |
| Molecular Pathway Analysis | Western blotting [3] [4] | Protein expression and phosphorylation | ART modulates Nrf2, NF-κB, Smad2/3 |
| Immunohistochemistry [4] | Tissue localization of target proteins | ART reduces α-SMA and cyclin D1 | |
| Quantitative PCR [3] | Gene expression of inflammatory markers | ART downregulates TNF-α, IL-1β, IL-6 | |
| siRNA knockdown [4] | Pathway validation (e.g., PPAR-γ) | Confirms PPAR-γ dependence of ART effects |
The antioxidant efficacy of ART has been quantified across various experimental models, providing valuable data for researchers evaluating its therapeutic potential. The table below summarizes key quantitative findings from recent studies:
Table 3: Quantitative Assessment of this compound's Antioxidant Effects in Experimental Models
| Experimental Model | ART Dosage/Concentration | Key Antioxidant Effects | Magnitude of Effect |
|---|---|---|---|
| CS-Induced COPD (Rat) | 25, 50, 100 mg/kg (ip) [4] | Inhibition of airway inflammation and oxidative stress | Dose-dependent reduction (50-70% at 50 mg/kg) |
| CS-Induced COPD (Rat) | 25, 50, 100 mg/kg (ip) [4] | Reduction of α-SMA and cyclin D1 expression | Significant reduction at 50 mg/kg (p<0.05) |
| Autoimmune Hepatitis (Mouse) | 80 mg/kg [3] | Downregulation of IFN-γ, TNF-α, IL-1β, IL-6, IL-17 | Significant inhibition (40-60% reduction) |
| Cerebral Ischemia (Mouse) | 30-80 mg/kg [3] | Attenuation of ischemic injury and inflammation | 30-50% improvement in outcomes |
| LPS-Induced Bone Loss (Mouse) | 10 mg/kg (ip) [3] | Inhibition of TLR4/TRAF6 pathway | Significant protection against bone loss |
| HBSM Cells + CSE | 1, 10, 100 μM [4] | Inhibition of CSE-induced proliferation | Dose-dependent effect (40-80% inhibition) |
| This compound-Ellagic Acid Hybrid | Varying concentrations [6] | Free radical scavenging activity | Enhanced compared to individual compounds |
The dose-response relationship for ART's antioxidant effects has been clearly established across multiple studies. In the cigarette smoke-induced COPD rat model, ART administered at 25, 50, and 100 mg/kg via intraperitoneal injection produced dose-dependent reductions in airway inflammation and oxidative stress [4]. The middle dose (50 mg/kg) demonstrated optimal efficacy, significantly inhibiting α-smooth muscle actin (α-SMA) and cyclin D1 expression, both critical markers in airway remodeling and oxidative tissue damage.
At the cellular level, ART concentrations of 1-100 μM have shown dose-dependent effects in human bronchial smooth muscle cells exposed to cigarette smoke extract [4]. The highest concentration (100 μM) typically produced the most pronounced inhibition of CSE-induced cell proliferation and oxidative stress markers. However, significant effects were often observed at lower concentrations (10 μM), suggesting that ART possesses potent antioxidant activity even at moderate dosing levels.
The antioxidant properties of ART translate into concrete therapeutic benefits across multiple organ systems and disease states. Recent research has illuminated ART's protective effects in various pathological conditions:
Respiratory System Protection: ART demonstrates significant efficacy in models of cigarette smoke-induced COPD, attenuating airway remodeling through modulation of PPAR-γ/TGF-β1/Smad2/3 signaling [4]. Additionally, in experimental allergic asthma models, ART ameliorates oxidative lung damage and improves respiratory function [5]. The compound also shows promise in mitigating bleomycin-induced pulmonary fibrosis by inhibiting TGF-β1–Smad3 activation [4].
Hepatic Protection: In concanavalin A-induced autoimmune hepatitis, ART treatment significantly downregulates pro-inflammatory cytokines including IFN-γ, TNF-α, IL-1β, IL-6, and IL-17, while modulating key signaling molecules in the NF-κB and MAPK pathways [3]. These effects result in substantial reduction in hepatic oxidative damage and inflammation.
Neuroprotection: ART provides protective effects in cerebral ischemia models by reducing pro-inflammatory cytokines (TNF-α and IL-1β) and inhibiting activation of the NF-κB signaling pathway [3]. In traumatic brain injury, ART treatment inhibits protein levels of NF-κB, NLRP, GFAP, and Iba-1 while modulating neurotrophic factors including BDNF, GDNF, and NT-3 [3].
Gastrointestinal Protection: ART exhibits gastroprotective effects in rat models of gastric mucosal injury, alleviating damage through anti-inflammatory and antioxidant properties and modulation of the NF-κB pathway [3]. Additionally, ART significantly suppresses phosphorylation of IκBα and NF-κB p65, reducing intestinal inflammation in murine models [3].
Renal and Cardiovascular Protection: Studies indicate that ART modulates arterial inflammatory responses through the TLR4/NF-κB/NLRP3 inflammasome pathway, suggesting potential in atherosclerosis prevention and treatment [3]. The compound also shows protective effects in diabetic nephropathy models through actions on glomerular mesangial cells [3].
The therapeutic potential of ART extends beyond these applications, with ongoing research investigating its effects in bone disorders, metabolic diseases, and other conditions where oxidative stress plays a pathogenic role. The broad organ-protective capabilities of ART, coupled with its favorable safety profile, position it as a promising candidate for drug repurposing and development.
The development of ART-based therapeutics with optimized antioxidant efficacy has led to innovative formulation approaches and hybrid compounds. Research has demonstrated that novel formulations can enhance ART's bioavailability and therapeutic potential:
Liposomal Encapsulation: Studies comparing free ART versus liposomal formulations have demonstrated reduced toxicity and potentially enhanced efficacy of the encapsulated form [7]. In vivo experiments in Swiss mice showed that ART encapsulated in liposomes caused significantly less toxicity compared to ART administered in PEG400 solution, particularly in terms of bone marrow damage and genotoxic effects.
Hybrid Compounds: The synthesis of This compound-ellagic acid hybrid compounds (designated EA31) has shown promising results in enhancing antimalarial and antioxidant activities [6]. These hybrid compounds leverage the complementary biological activities of both components, resulting in compounds that are more active against Plasmodium falciparum W2 (chloroquine resistant) clone and less cytotoxic to normal cell lines compared to ART alone. The hybrid compound exhibited dual action of killing malaria parasites and scavenging reactive oxygen species that mediate secondary complications of malaria.
Structural Optimization: Ongoing research focuses on modifying the ART structure to enhance its antioxidant potency while maintaining or improving its safety profile. These efforts include development of derivatives with improved pharmacokinetic properties and tissue-specific targeting capabilities.
ART demonstrates favorable pharmacokinetic properties that support its therapeutic application. The compound can be administered via various routes including intramuscular, oral, rectal, intravenous, intranasal, intragastric, and parenteral routes [3]. Following intravenous administration, ART is rapidly metabolized to dihydroartemisinin (DHA) with an average half-life of less than 15 minutes [1]. In patients with severe malaria receiving an initial intravenous dose of 2.4 g/L of ART, the peak concentration (Cmax) ranges around 110 (13 to 520) nmol/L, with an elimination half-life (t1/2) of 13.2 (4.8 to 36.6) minutes [1].
The safety profile of ART is well-established, supported by clinical trials demonstrating good tolerance at therapeutic doses. In a clinical trial with healthy volunteers administered daily doses of 2, 4, and 8 mg/kg via intravenous injection for three consecutive days, no serious adverse effects were observed, and no drug accumulation was detected [1]. Another randomized controlled trial involving 5425 children with severe malaria demonstrated that ART significantly decreased mortality rates and was associated with reduced incidence of neurological sequelae and hypoglycemia compared to quinine treatment [1].
However, drug interaction potential must be considered in therapeutic development. ART has been shown to reversibly inhibit cytochrome P450 enzymes CYP2C19 and CYP3A4, potentially altering metabolic clearance rates of co-administered drugs [1]. Prolonged ART exposure may also upregulate gene expression of CYP3A4 and CYP2B6 [1]. These interactions necessitate careful consideration when developing ART for chronic conditions requiring polypharmacy.
The comprehensive analysis of this compound's antioxidant properties reveals a compound with significant therapeutic potential beyond its established antimalarial applications. The multifaceted antioxidant mechanisms of ART, including Nrf2 pathway activation, NF-κB inhibition, and PPAR-γ-mediated signaling modulation, position it as a promising candidate for addressing oxidative stress-related pathologies across multiple organ systems. The experimental evidence from diverse disease models consistently demonstrates ART's efficacy in mitigating oxidative damage and associated tissue injury.
Future research directions should focus on several key areas:
Clinical Translation: While substantial preclinical evidence supports ART's antioxidant efficacy, well-designed clinical trials are needed to establish its therapeutic value in human diseases characterized by oxidative stress, such as COPD, fibrotic disorders, and neurodegenerative conditions.
Formulation Optimization: Development of novel delivery systems, including liposomal formulations and targeted nanocarriers, could enhance ART's bioavailability to specific tissues while minimizing potential side effects.
Combination Therapies: Exploration of ART in combination with other antioxidant or anti-inflammatory agents may yield synergistic effects that enhance therapeutic efficacy while allowing dose reduction.
Mechanistic Elucidation: Further research is needed to fully elucidate the intricate molecular networks through which ART exerts its antioxidant effects, particularly the crosstalk between different signaling pathways.
Artesunate (ART) is a semi-synthetic derivative of artemisinin, known for its potent antimalarial activity and broad-spectrum pharmacological effects. Its activity is primarily attributed to its active metabolite, dihydroartemisinin (DHA), and the reactive oxygen species (ROS) generated from its characteristic endoperoxide bridge [1] [2].
The table below summarizes its key pharmacological activities and underlying mechanisms.
| Pharmacological Activity | Primary Mechanisms of Action | Key Molecular/ Cellular Targets |
|---|
| Antimalarial [3] [4] [1] | • Iron/heme-mediated cleavage of endoperoxide bridge generates cytotoxic ROS and carbon-centered free radicals. • Alkylation and inactivation of parasitic proteins. • Inhibition of hemozoin formation, leading to toxic heme accumulation. • Disruption of parasite's ubiquitin-proteasome pathway. | • Heme • Plasmepsins • EXP1 protein • Parasitic proteins and membranes | | Anti-tumor [3] [1] | • Induction of oxidative stress and DNA damage. • Induction of multiple cell death pathways: apoptosis, autophagy, oncosis, and ferroptosis. • Inhibition of cancer cell proliferation and invasion; cell cycle arrest. • Anti-angiogenesis and inhibition of metastasis. | • Multiple signaling pathways (e.g., NF-κB) • Tumor vasculature | | Anti-inflammatory & Immunosuppressive [3] [1] [5] | • Inhibition of pro-inflammatory cytokine production. • Suppression of reactive oxygen species (ROS) and autoantibody production. • Modulation of immune cell migration. | • NF-κB pathway • PI3K/Akt pathway • JAK/STAT pathway • MAPK pathway | | Neuroprotective [6] | • Enhancement of lysosomal function. • Inhibition of the cGAS-STING signaling pathway, reducing neuroinflammation and neuronal cell death. | • Lysosomes • cGAS-STING pathway | | Antiviral [1] | • Interaction with viral processes through exportin and mitochondrial pathways. | • Exportins • Mitochondrial pathways • NF-κB pathways | | Antifibrotic & Immunoregulation [3] | • Modulation of immune responses and inhibition of fibrotic processes. | • Not specified in detail |
To evaluate these pharmacological activities, various standardized in vitro and in vivo models are employed.
*In Vitro Anti-tumor Activity Assay [1]*
*In Vivo Neuroprotection Model [6]*
*In Vivo Anti-inflammatory/Autoimmunity Model [5]*
Understanding the pharmacokinetic (PK) profile is critical for drug development and dosing regimen design.
| Parameter | Description / Value |
|---|---|
| Absorption & Metabolism | Rapidly hydrolyzed by plasma esterases to active metabolite DHA [4] [7]. Tmax for DHA is 0.5-15 min (IV adults), 21-64 min (IV pediatric), 8-12 min (IM) [4]. |
| Volume of Distribution | This compound: 68.5 L; DHA: 59.7 L [4]. |
| Protein Binding | ~93% for both this compound and DHA [4]. |
| Half-Life | This compound: ~0.3 hours; DHA: ~1.3 hours [4]. Short half-life limits use in prevention [7]. |
| Clearance | This compound: 180 L/h; DHA: 32.3 L/h [4]. |
| Primary Metabolic Enzymes | DHA is glucuronidated by UGT1A9 and UGT2B7 [4]. CYP2A6 may play a minor role [4]. |
| Key Drug Interactions | • Strong UGT inducers (e.g., rifampin, carbamazepine, phenytoin): May reduce this compound efficacy [8]. • Antiretrovirals (e.g., nevirapine, ritonavir): Possible reduced antimalarial efficacy; monitor [8]. |
This compound exerts its effects by modulating several key cellular signaling pathways. The following diagram illustrates the primary pathways involved in its anti-inflammatory, immunomodulatory, and neuroprotective activities.
This diagram summarizes how this compound targets multiple signaling hubs. The anti-inflammatory and immunosuppressive effects are achieved through concurrent inhibition of the NF-κB, PI3K/Akt, JAK/STAT, and MAPK pathways, leading to reduced production of inflammatory cytokines and autoantibodies [5]. The neuroprotective effect involves a distinct mechanism where this compound enhances lysosomal function, promoting the clearance of cytoplasmic DNA. This, in turn, suppresses the activation of the pro-inflammatory cGAS-STING pathway, mitigating neuroinflammation and subsequent neuronal cell death [6].
For clinical translation, the safety profile is a key consideration.
The research landscape for this compound is dynamic, with ongoing clinical trials exploring its efficacy in cancer, autoimmune diseases, and viral infections [4] [1]. Its broad mechanism of action and generally favorable safety profile make it a promising candidate for drug repurposing.
Analytical methods for artesunate must account for its instability and lack of a strong chromophore. Techniques include reverse-phase HPLC (RP-HPLC) with UV or MS detection and spectrophotometric methods, with HPLC being preferred for specificity and accuracy in pharmaceutical analysis [1].
The table below compares two validated RP-HPLC methods suitable for the quantification of this compound in bulk and pharmaceutical dosage forms.
| Parameter | Method 1: Green RP-HPLC [2] | Method 2: Conventional RP-HPLC [3] |
|---|---|---|
| Objective | Quantification of this compound in Fast Dissolving Tablets (FDTs) | Determination of this compound in bulk and tablet dosage form |
| Stationary Phase | C18 Promosil (150 x 4.6 mm, 5 µm) | HiQ-SiL C8 column (250 x 4.6 mm) |
| Mobile Phase | Ethanol: Water (65:35), pH 4.5 | Acetonitrile: 1M Sodium Acetate Buffer (70:30), pH 3.0 |
| Elution Mode | Isocratic | Isocratic |
| Flow Rate | 1.0 mL/min | (Not specified in abstract) |
| Column Temperature | 27°C | (Not specified in abstract) |
| Detection (UV) | (Wavelength not specified in abstract) | 220 nm |
| Internal Standard | Not used | Artemether |
| Retention Time | ~4.5 minutes | (Not specified in abstract) |
| Linearity Range | 2 - 10 mg/mL | 250 - 2500 µg/mL |
| Regression Coefficient (R²) | 0.9995 | (Compliant with ICH) |
| Validation | Per ICH guidelines for linearity, precision, accuracy, robustness, LOD, LOQ | Per ICH ICH Q2(R1) guidelines for linearity, precision, accuracy |
This protocol is adapted from a 2020 study and is designed for simplicity, speed, and eco-friendliness using ethanol [2].
The following diagram illustrates the workflow for sample preparation and analysis:
For more robust and optimized methods, a systematic Quality by Design (QbD) approach is recommended. This involves:
The logical flow of the QbD approach is outlined below:
This compound, a semisynthetic artemisinin derivative, represents a critical therapeutic agent for severe malaria and exhibits promising anticancer properties. However, its clinical utility is significantly challenged by inherent instability in aqueous environments, which poses substantial formulation and handling difficulties. The core stability issue stems from this compound's chemical structure as a hemisuccinate ester that undergoes rapid hydrolysis in aqueous solutions, primarily converting to its active metabolite dihydroartemisinin (DHA) and further degradation products. This degradation not only diminishes therapeutic efficacy but may also lead to variable dosing and potential toxicity concerns. Understanding and mitigating these stability limitations is therefore essential for researchers and pharmaceutical developers working with this important compound.
The degradation pathway of this compound is both temperature-dependent and pH-sensitive, creating complex challenges for formulation scientists. In aqueous solutions, the lactone ring in this compound undergoes hydrolysis, initiating a cascade of degradation reactions that ultimately compromise product quality and therapeutic performance. Recent studies have highlighted that the rate of hydrolysis increases approximately 3.4-fold with every 10°C rise in temperature, necessitating strict thermal control throughout the manufacturing and storage lifecycle [1]. These application notes provide comprehensive guidance on assessing, monitoring, and optimizing this compound stability in aqueous systems to support robust pharmaceutical development.
The dominant degradation pathway for this compound in aqueous solutions involves hydrolytic cleavage of its ester bond, leading to the formation of dihydroartemisinin (DHA), which serves as both a degradation product and the primary active metabolite in vivo. This hydrolysis reaction is significantly influenced by environmental factors including temperature, pH, and buffer composition. Following initial hydrolysis, DHA itself undergoes further degradation through multiple pathways, including rearrangement to 9,10-anhydrodihydroartemisinin (glycal) and decomposition to smaller fragments, substantially complicating the stability profile [2]. The degradation process follows first-order kinetics, with the rate constants heavily dependent on the solution conditions and storage parameters.
Beyond simple hydrolysis, this compound demonstrates complex degradation behavior in different solvent systems. In methanolic solutions, this compound primarily converts to artemether, while in aqueous methanolic systems, it forms both DHA and artemether simultaneously [2]. When ammonium acetate buffer with methanol is employed, the degradation profile becomes even more complex, generating DHA, artemether, DHA-dimer, and other unidentified reaction products, often accompanied by visible color changes indicating molecular rearrangement [2]. This solvent-dependent degradation behavior has critical implications for analytical method development and formulation design, necessitating careful consideration of solvent selection for each specific application.
The core molecular vulnerability of this compound lies in its peroxide bridge within the 1,2,4-trioxane system and the ester functional group, both susceptible to various degradation triggers. The peroxide bridge is essential for antimalarial and anticancer activity but is inherently reactive, especially under conditions of elevated temperature and in the presence of certain solvents. The hemisuccinate ester moiety provides water-solility advantages but introduces significant stability challenges, as this bond undergoes rapid hydrolysis across a wide pH range, with rates accelerating substantially under alkaline conditions [3].
Table 1: Key Degradation Products of this compound in Different Environments
| Degradation Product | Formation Conditions | Analytical Detection | Significance |
|---|---|---|---|
| Dihydroartemisinin (DHA) | Aqueous hydrolysis, all pH levels | HPLC-UV (210 nm), LC-MS | Active metabolite, therapeutic activity |
| α/β-DHA isomers | pH-dependent hydrolysis | HPLC separation | Differential activity profiles |
| Artemether | Methanolic solutions | LC-MS, HPLC-UV | Alternative artemisinin derivative |
| DHA-dimer | Extended storage, certain buffers | LC-MS/TOF | Potential altered activity |
| 9,10-Anhydrodihydroartemisinin (glycal) | Thermal stress | LC-MS | Inactive degradation product |
Environmental factors including temperature, pH, and buffer composition collectively govern this compound degradation rates. The degradation follows Arrhenius kinetics, with higher temperatures dramatically accelerating decomposition. Similarly, pH extremes significantly promote hydrolysis, with alkaline conditions generally producing more rapid degradation than acidic environments [1] [3]. Buffer species and ionic strength also exert profound effects on stability, with phosphate buffers demonstrating concentration-dependent stabilization effects that are not observed with other buffer systems [1]. Understanding these interrelated factors enables researchers to design more stable formulations and appropriate handling protocols.
The degradation kinetics of this compound follow well-defined Arrhenius behavior, enabling reasonable prediction of stability across different temperature conditions. Research demonstrates that this compound remains relatively stable during storage up to 40°C ± 0.5°C at 75% relative humidity for 3 months, undergoing approximately 9% decomposition under these conditions [4]. However, at elevated temperatures, substantially greater decomposition occurs, with formation of dihydroartemisinin and other degradation products. In solution, this compound demonstrates reasonable stability at 15°C with less than 10% degradation over 24 hours, but degrades rapidly at physiological temperature (37°C) and higher [4] [2].
The relationship between temperature and degradation rate allows for extrapolation of stability under various storage conditions. For example, this compound in 0.9% w/v sodium chloride remains stable for approximately 130 hours at 9°C, 10.6 hours at 23°C, and only 1.6 hours at 36.5°C [5]. Interpolation from Arrhenius plots suggests stability for approximately 4 hours at 30°C, representing typical ambient conditions in tropical countries where malaria is endemic [5]. This precise understanding of thermal degradation kinetics is essential for establishing appropriate storage conditions and beyond-use dating for this compound formulations.
Table 2: Degradation Kinetics of this compound Under Various Conditions
| Condition | Temperature | Degradation Rate | Half-life | Reference |
|---|---|---|---|---|
| 0.9% NaCl | 9°C | - | 130 hours | [5] |
| 0.9% NaCl | 23°C | - | 10.6 hours | [5] |
| 0.9% NaCl | 36.5°C | - | 1.6 hours | [5] |
| Phosphate buffer (0.3M, pH 8-9) | 5°C | k = 0.012 day⁻¹ | - | [1] |
| Phosphate buffer (0.3M, pH 8-9) | 25°C | k = 0.041 day⁻¹ | - | [1] |
| Phosphate buffer (0.5M, pH 10) | 25°C | k = 0.087 day⁻¹ | - | [1] |
| Solid state (3 months) | 40°C/75% RH | 9% decomposition | - | [4] |
The aqueous solubility of this compound exhibits significant pH dependence, directly influencing formulation strategies and stability considerations. After 60 minutes equilibrium, this compound demonstrates the following solubility profile: 0.26 mg/mL at pH 1.2 (0.1 M HCl), 0.92 mg/mL at pH 4.5 (acetate buffer), 1.40 mg/mL in distilled water, and 6.59 mg/mL at pH 6.8 (phosphate buffer) [4]. This pattern correlates with the degree of ionized drug present at each pH value, with higher solubility observed under mildly alkaline conditions where the carboxylic acid group becomes deprotonated.
The relationship between pH and stability follows a complex pattern, with optimal stability observed in the pH range of 8-9 for aqueous intravenous formulations [1]. Within this range, phosphate buffer strength significantly influences stability, with lower buffer strength (0.3M) demonstrating superior stabilization compared to higher buffer concentrations (0.5M) [1] [6]. Interestingly, despite its favorable solubility profile at pH 6.8, this more neutral pH range correlates with accelerated degradation compared to mildly alkaline conditions, highlighting the critical balance between solubility and stability requirements in formulation development.
Phosphate buffer systems represent the most significant factor in stabilizing this compound in aqueous intravenous formulations. Research demonstrates that buffer strength profoundly affects hydrolysis rate constants, activation energy, and frequency factors in the Arrhenius equation [1]. Contrary to conventional formulation wisdom, lower buffer strength (0.3M) provides superior stabilization compared to higher concentrations (0.5M), particularly at temperatures of 5°C and 25°C [6]. This counterintuitive relationship highlights the complex degradation mechanisms of this compound and emphasizes the need for careful buffer optimization during formulation development.
The pH range of 8-9 in phosphate-buffered systems provides optimal stability for this compound, with significant degradation acceleration observed outside this range [1]. This pH optimum represents a careful balance between acid-catalyzed and base-catalyzed hydrolysis pathways, minimizing both degradation mechanisms. Addition of mannitol, commonly used as a stabilizing agent in parenteral formulations, surprisingly lacks significant stabilizing effect on this compound hydrolysis, despite its widespread use in other injection formulations [1] [6]. This finding underscores the importance of evidence-based excipient selection rather than relying on conventional formulation approaches.
While aqueous systems present stability challenges, non-aqueous solvents offer alternative formulation approaches with improved stability profiles. Among pharmaceutical solvents, ethanol most effectively impedes this compound degradation, followed by polyethylene glycol 400 (PEG 400) and propylene glycol [3]. However, despite the improved stability in these solvents, degradation still occurs, and the degradation pathway in ethanol produces the highest number of degradation products compared to other solvents [3]. This complex degradation profile in ethanolic solutions necessitates careful characterization of potential impurities in solvent-based formulations.
The use of cosolvent systems represents a promising strategy to balance solubility and stability requirements. Research indicates that alcohol-based cosolvents can effectively increase this compound solubility while providing moderate stability enhancement [7]. However, the stability of this compound in cosolvent systems remains temperature-dependent, with refrigerated storage (2-8°C) essential for maximizing stability regardless of solvent composition [7]. For dry formulations requiring reconstitution, studies show that 96% of this compound in dry form remains unchanged after five weeks of storage at 2-8°C and 60% relative humidity, significantly outperforming all solution-based formulations [7].
Reverse-phase high-performance liquid chromatography (HPLC) with UV detection represents the primary analytical technique for quantifying this compound and its degradation products in stability studies. A robust HPLC-UV method utilizing a fused-core C18 column (HALO RP-C18, 50 × 4.6 mm, 1.7 µm) with isocratic elution provides rapid separation within 10 minutes [1] [6]. The mobile phase consisting of 45% ammonium formate (10 mM, pH 4.5) and 55% methanol at a flow rate of 1.1 mL/minute effectively resolves this compound from its primary degradation products, including α- and β-dihydroartemisinin isomers [6]. Detection at 210 nm provides appropriate sensitivity for quantifying this compound despite its limited chromophores, with linear response across the concentration range of 10-120% label claim (typically 0.33-4.0 mg/mL) [6].
For method validation, the following parameters should be established: specificity against degradation products (particularly DHA), linearity across the working range (correlation coefficient R² ≥ 0.999), accuracy (recovery of 98-102%), precision (RSD ≤ 2%), and limits of detection and quantitation [6]. Sample preparation for buffered formulations requires centrifugation at 17,000×g for 4 minutes at 5°C to precipitate phosphate salts that could damage the chromatographic column, followed by dilution of the supernatant with methanol and acidification with 0.1 M formic acid to obtain the target concentration [6]. This method effectively serves stability-indicating purposes for both formulation development and quality control applications.
Figure 1: HPLC Workflow for this compound Stability Analysis
For less complex matrices or routine quality control, UV-spectrophotometric methods provide a rapid alternative for this compound quantification. The spectrophotometric assay obeys Beer-Lambert's law within the concentration range of 20-140 μg/mL, with a linear regression equation of y = 0.012 + 0.030x and correlation coefficient (R²) of 0.999 [8]. Method validation parameters include limit of detection (0.83 mg/mL) and limit of quantification (2.09 mg/mL), making it suitable for pharmaceutical dosage form analysis but less sensitive than HPLC methods for stability studies [8].
The sample preparation for spectrophotometric analysis involves dissolving this compound in methanol (3 mL for 30 mg powder), followed by vigorous shaking for 2 minutes to ensure complete dissolution [8]. The solution is then scanned in the UV-visible spectrum between 190-1100 nm to determine the wavelength of maximum absorbance, though specific λ-max values are matrix-dependent and should be established for each formulation type [8]. While this method offers advantages in simplicity and speed, it lacks the selectivity to distinguish between this compound and its degradation products, limiting its utility for comprehensive stability assessment.
Liquid chromatography coupled with time-of-flight mass spectrometry (LC-MS/TOF) provides powerful capabilities for characterizing this compound degradation pathways and identifying unknown degradation products. Using a C18 column (2.1 × 50 mm, 1.8 μm) with isocratic elution (70:30 methanol/water with 0.1% formic acid) at 0.250 mL/min flow rate effectively separates degradation products for subsequent mass spectrometric characterization [2]. Mass detection in positive ion mode with a scan range of 200-3000 m/z enables identification of various degradation products, including DHA, artemether, and DHA-dimer, which form at different rates depending on solvent composition and temperature [2].
This advanced technique reveals the solvent-dependent nature of this compound degradation, with methanolic solutions primarily forming artemether, while aqueous methanolic systems produce both DHA and artemether [2]. Additionally, the use of ammonium acetate buffer with methanol generates even more complex degradation profiles, including DHA-dimer and other products accompanied by visible color changes [2]. These findings highlight the critical importance of solvent selection not only for formulation development but also for analytical method development, as the analytical environment itself can influence the observed degradation profile.
Based on comprehensive stability data, refrigerated storage (2-8°C) represents the optimal condition for maximizing this compound stability in both solid and liquid formulations [4] [7]. For the solid drug substance, studies demonstrate excellent stability under these conditions, with minimal degradation observed over extended periods. For aqueous formulations that cannot be stored frozen, the 2-8°C range provides the best compromise between practical handling requirements and stability preservation. Additionally, protection from light is recommended, although studies indicate that light exposure has minimal impact on degradation rates compared to temperature and pH factors [5].
For situations requiring room temperature storage, controlled environments not exceeding 25°C should be maintained, with careful attention to humidity control, as this compound demonstrates increased sensitivity to elevated humidity at higher temperatures [4]. Under these conditions, this compound remains relatively stable for limited periods, but extended storage should always employ refrigerated conditions. The use of desiccant materials in primary packaging provides additional protection against moisture-mediated degradation, particularly for solid formulations intended for reconstitution.
For injectable formulations requiring reconstitution, fresh preparation immediately before administration represents the optimal practice. The World Health Organization recommends that reconstituted products should be administered within 1.5 hours of preparation [1] [6]. When preparing this compound injections, the use of pre-cooled solvents (5-15°C) and low buffer strength (0.3M phosphate buffer, pH 8-9) significantly enhances short-term stability [1]. The reconstituted solution should be stored at 2-8°C whenever possible during the period between preparation and administration, with minimal exposure to higher temperatures.
For laboratory handling during formulation development and stability testing, all procedures should employ temperature-controlled environments (15-20°C) to minimize degradation during experimental manipulations. When preparing standard solutions for analytical methods, using methanol as solvent and maintaining temperatures at 15°C or below provides optimal stability during analysis [4] [2]. Additionally, acidification of samples with 0.1 M formic acid following dilution stabilizes the solution during HPLC analysis, particularly for aqueous formulations [6]. These meticulous handling procedures ensure accurate stability assessment and prevent artificial degradation during analytical characterization.
Figure 2: this compound Handling and Storage Protocol
The inherent instability of this compound in aqueous solutions presents significant challenges for pharmaceutical development, but systematic approaches to formulation optimization and handling protocols can effectively address these limitations. The key factors governing this compound stability include temperature control, pH optimization (8-9 range), appropriate buffer selection (0.3M phosphate), and careful solvent system design. Refrigerated storage (2-8°C) remains essential for maximizing stability across all formulation types, while robust analytical methods, particularly HPLC with fused-core columns, provide reliable stability monitoring capabilities.
Ongoing research continues to address this compound stability challenges, with particular focus on novel formulation approaches that enhance stability while maintaining therapeutic performance. The development of lyophilized formulations with optimized cryoprotectants represents a promising direction, potentially extending shelf-life while simplifying storage and transportation requirements, particularly in tropical regions where malaria is endemic. Additionally, advanced analytical techniques including LC-MS/TOF provide increasingly sophisticated insights into degradation pathways, supporting the rational design of next-generation this compound formulations with enhanced stability profiles.
This compound (ART) is a water-soluble semisynthetic derivative of artemisinin, the natural product isolated from the medicinal plant Artemisia annua L. It has been widely used as a first-line antimalarial therapeutic, particularly for severe malaria, due to its rapid onset of action and excellent safety profile [1] [2]. Beyond its established antiparasitic activity, this compound has demonstrated pleiotropic bioactivities against diverse pathological conditions, including multiple cancer types, viral infections, and autoimmune diseases, making it a promising candidate for drug repurposing initiatives [1] [3] [2]. The diverse molecular mechanisms underpinning this compound's biological effects include modulation of reactive oxygen species (ROS), induction of mitochondrial dysfunction, regulation of multiple cell death pathways (apoptosis, autophagy, ferroptosis), and interference with key signaling cascades such as NF-κB, PI3K/Akt, and MAPK pathways [1] [3] [2].
The expanding therapeutic potential of this compound necessitates robust, reproducible bioassay methods to evaluate its activity across different biological contexts. This document provides comprehensive application notes and detailed protocols for assessing this compound's bioactivity in vitro, with particular emphasis on quantitative antimalarial assays and anticancer activity evaluation. These protocols are designed for researchers and drug development professionals seeking to investigate this compound's mechanisms of action, conduct drug screening campaigns, or establish quality control methods for pharmaceutical formulations. The methods outlined herein incorporate relevant positive controls, validation parameters, and troubleshooting guidance to ensure reliable implementation across laboratory settings.
The SYBR Green I-based fluorescence assay provides a robust, high-throughput method for quantifying this compound's antimalarial activity by measuring its inhibition of Plasmodium falciparum parasite proliferation [4]. This method leverages the selective DNA-binding properties of SYBR Green I dye, which exhibits significantly enhanced fluorescence upon interaction with parasite DNA during the intraerythrocytic growth phase. The assay can be adapted for both quantitative determination of this compound concentration in unknown samples and semi-quantitative assessment of antimalarial activity in drug permeability and formulation studies [4]. The protocol described below utilizes the chloroquine-sensitive P. falciparum 3D7 strain, though it can be adapted for other laboratory-adapted strains.
Parasite synchronization: Synchronize asynchronous P. falciparum cultures to the ring stage using 5% D-sorbitol treatment to ensure uniform parasite development.
Plate preparation: Prepare this compound standard curve dilutions in complete RPMI medium across a concentration range of 1.5-24.6 ng/mL (covering expected EC₅₀ values) in sterile 96-well plates. Include duplicate wells for each concentration and controls.
Inoculation: Adjust synchronized parasite culture to 1% parasitemia and 2% hematocrit in complete medium. Add 200 μL of this parasite suspension to each well of the prepared plate.
Incubation: Incubate plates for 72 hours at 37°C under reduced oxygen conditions (5% O₂, 5% CO₂, 90% N₂) with high humidity.
Staining: Following incubation, centrifuge plates at 2000 × g for 5 minutes. Carefully aspirate supernatant and resuspend pellet in 100 μL of PBS. Add 100 μL of SYBR Green I working solution (diluted 1:1000 in PBS with 0.1% saponin and 2.5 mM EDTA) to each well.
Incubation and detection: Incubate plates in the dark at room temperature for 30-60 minutes. Measure fluorescence using a plate reader with appropriate filters (excitation ~497 nm, emission ~520 nm).
For quantitative determination:
For semi-quantitative assessment:
The quantitative application of the SYBR Green I antimalarial assay requires careful preparation of this compound standard solutions and appropriate statistical treatment of the resulting data [4]. For standard curve preparation:
The standard curve typically demonstrates linearity within the specified range, with a correlation coefficient (r²) of ≥0.99 considered acceptable [4]. However, researchers should note that this compound quantification by this biological method may show significant overestimation compared to chemical methods like HPLC, particularly in certain sample matrices (p = 0.0313) [4]. This highlights the importance of method correlation studies when implementing this bioassay for quantitative purposes.
When validating the SYBR Green I this compound bioassay for quantitative applications, the following parameters should be established:
For applications requiring precise quantification of this compound concentration, this bioassay should be used in conjunction with chemical analytical methods such as HPLC or mass spectrometry [4]. The biological method provides complementary information about functional activity that may not correlate directly with chemical concentration due to potential matrix effects or the presence of active metabolites.
The anti-proliferative and cytotoxic effects of this compound against cancer cells can be evaluated using several complementary approaches. The following protocol outlines a comprehensive assessment using multiple endpoints:
Materials and Reagents:
Procedure:
This compound has been demonstrated to impair autophagic degradation in multiple cancer models, particularly in hepatocellular carcinoma [5]. The following protocol assesses autophagy modulation:
Materials:
Procedure:
Table 1: Antimalarial Efficacy of this compound in Different Assay Systems
| Assay Type | Cell/Parasite System | EC₅₀/IC₅₀ Value | Key Parameters | Reference |
|---|---|---|---|---|
| SYBR Green I assay | P. falciparum 3D7 | 1.5-24.6 ng/mL (quantitative range) | Linear range for standard curve (r²=0.9373) | [4] |
| Pretreatment assay | VeroE6 cells + SARS-CoV-2 | 12 μg/mL | Antiviral activity, plaque reduction | [6] |
| Treatment assay | VeroE6 cells + SARS-CoV-2 | 7 μg/mL | Antiviral activity, post-infection treatment | [6] |
Table 2: Anticancer Efficacy of this compound Across Cell Lines
| Cancer Type | Cell Line | IC₅₀ Value | Key Mechanisms | Reference |
|---|---|---|---|---|
| Hepatocellular carcinoma | HepG2 | 38.38 μM | GBA-mediated autophagy impairment | [5] |
| Hepatocellular carcinoma | MHCC-97H | 171.4 μM | GBA-mediated autophagy impairment | [5] |
| Colorectal cancer | HCT116 | ~4 μM (72 hr) | ROS-dependent senescence/autophagy | [3] |
| Colorectal cancer | SW480 | ~4 μM (72 hr) | ROS-dependent senescence/autophagy | [3] |
| Lung adenocarcinoma | A549 | Varies by study | FABP5 binding, PPARγ-SCD pathway modulation | [7] |
| Acute myeloid leukemia | Primary cells | Low micromolar range | ROS/Bim and TFRC/Fe²⁺ pathways | [8] |
Table 3: Key Signaling Pathways Modulated by this compound
| Pathway | Biological Context | Observed Effect | Functional Outcome | Reference |
|---|---|---|---|---|
| NF-κB signaling | Autoimmune diseases, cancers | Inhibition | Reduced inflammation, enhanced apoptosis | [1] |
| PI3K/Akt signaling | Multiple cancers | Inhibition | Decreased cell survival, proliferation | [1] [2] |
| JAK/STAT signaling | Autoimmune diseases, cancers | Inhibition | Modulated immune response, growth arrest | [1] |
| MAPK signaling | Autoimmune diseases, cancers | Variable modulation | Context-dependent pro/anti-apoptotic effects | [1] |
| ROS/Bim pathway | Acute myeloid leukemia | Activation | Mitochondrial apoptosis | [8] |
| TFRC/Fe²⁺ pathway | Acute myeloid leukemia | Activation | Enhanced intracellular iron, ferroptosis | [8] |
| PPARγ-SCD pathway | Lung adenocarcinoma | Inhibition via FABP5 binding | Altered lipid metabolism, apoptosis | [7] |
| GBA-mediated autophagy | Hepatocellular carcinoma | Impaired lysosomal function | Autophagosome accumulation, cell death | [5] |
The following diagram illustrates the major signaling pathways and cellular processes involved in this compound's anticancer mechanisms:
Diagram 1: Major anticancer mechanisms of this compound showing key molecular targets and cell death pathways
The following diagram outlines an integrated experimental approach for evaluating this compound's bioactivity:
Diagram 2: Comprehensive experimental workflow for this compound bioactivity assessment
This compound stability: this compound is inherently unstable in aqueous solutions and rapidly hydrolyzes to dihydroartemisinin (DHA). Prepare fresh stock solutions immediately before each experiment and avoid repeated freeze-thaw cycles [2] [6].
Solvent controls: When using DMSO to solubilize this compound, ensure that the final DMSO concentration does not exceed 0.1% in cell culture experiments, as higher concentrations may exert non-specific effects on cells [3] [6]. Include appropriate vehicle controls in all experiments.
Iron supplementation: this compound's activity, particularly in cancer models, is enhanced by intracellular iron, which catalyzes the cleavage of the endoperoxide bridge and generates reactive oxygen species [8]. Consider evaluating this compound activity under different iron availability conditions.
Cell line variability: this compound demonstrates markedly different IC₅₀ values across different cell lines, even within the same cancer type (e.g., 38.38 μM in HepG2 vs. 171.4 μM in MHCC-97H hepatocellular carcinoma cells) [5]. Preliminary range-finding experiments are essential when working with new cell models.
Poor dose-response in antimalarial assays: Ensure parasite synchronization to the ring stage and confirm uniform parasitemia across experimental wells. Verify this compound stock solution potency and preparation method.
High background in SYBR Green I assays: Optimize saponin concentration in lysis buffer to ensure complete erythrocyte lysis without affecting parasite DNA. Include appropriate uninfected erythrocyte controls for background subtraction.
Variable results in cytotoxicity assays: Standardize cell seeding density and ensure consistent incubation times. Use internal reference controls (e.g., known cytotoxic agents) to normalize inter-assay variability.
Inconsistent autophagy markers: Include appropriate positive controls (e.g., rapamycin for autophagy induction, bafilomycin A1 for autophagy inhibition) to validate assay performance. Ensure consistent treatment durations and avoid over-confluent cell cultures.
These application notes and protocols provide comprehensive methodologies for assessing this compound's bioactivity across multiple therapeutic contexts. The SYBR Green I-based antimalarial assay offers a robust approach for quantifying this compound's antiparasitic activity, while the panel of cancer cell-based assays enables detailed investigation of its multifaceted mechanisms of action. The experimental data tabulated in this document serve as reference points for researchers designing their own studies, while the pathway diagrams provide conceptual frameworks for understanding this compound's complex mechanisms. When implementing these protocols, researchers should consider their specific experimental objectives and adapt the methods accordingly, while maintaining the key validation parameters and controls outlined herein. The expanding therapeutic potential of this compound beyond its antimalarial applications underscores the importance of these standardized bioassay methods in facilitating rigorous, reproducible research on this promising drug candidate.
This compound (ART), a semisynthetic derivative of artemisinin isolated from Artemisia annua L., is widely recognized as a first-line treatment for severe malaria but has demonstrated significant potential for treating various other conditions including cancers, inflammatory diseases, and Alzheimer's disease. Despite its broad therapeutic potential, this compound faces substantial limitations that impede its clinical application beyond antimalarial use:
Nanoparticle drug delivery systems have emerged as promising strategies to overcome these limitations by enhancing this compound's solubility, prolonging its circulation time, improving its bioavailability, and enabling targeted delivery to specific tissues and cells. The encapsulation of this compound in various nanocarriers has demonstrated significant improvements in therapeutic efficacy while reducing systemic exposure and potential side effects. These advanced delivery systems represent a frontier in pharmaceutical development for malaria and other diseases, potentially offering solutions to drug resistance and treatment failures associated with current this compound formulations.
The thin-film hydration method has been successfully employed for preparing mitochondrial-targeted this compound nanoliposomes [1] [2]. This protocol enables the production of liposomal nanoparticles with enhanced mitochondrial targeting capability through surface modification with triphenylphosphonium (TPP).
Step 1: Lipid phase preparation Dissolve soybean lecithin (PC95, 60 mg), this compound (10 mg), TPP (5 mg), cholesterol (30 mg), and DSPE-MPEG2000 (10 mg) in dichloromethane (10 mL) in a round-bottom flask. Ensure complete dissolution using mild heating (40°C) and agitation.
Step 2: Thin film formation Using a rotary evaporator, remove the organic solvent under reduced pressure (200 mbar) at 35°C for 20 minutes, followed by further drying under high vacuum (50 mbar) for 1 hour to form a uniform thin lipid film on the flask walls.
Step 3: Hydration and particle formation Add 10 mL of purified water preheated to 55°C to the thin film and rotate at 100 rpm for 45 minutes without vacuum to hydrate the lipid film. Maintain temperature above the phase transition temperature of the lipids (55°C) throughout hydration.
Step 4: Size reduction and homogenization Sonicate the resulting multilamellar vesicle suspension using a probe sonicator (3 min, 30% amplitude, pulse mode 5s on/2s off) in an ice bath to form small unilamellar vesicles. Then extrude the suspension through polycarbonate membranes (400 nm, 200 nm, and 100 nm sequentially) using a thermobarrel extruder maintained at 55°C.
Step 5: Purification and storage Remove unencapsulated this compound by dialysis against phosphate buffer (pH 7.4) or via size exclusion chromatography. The final T-A-Ls formulation can be stored at 4°C under nitrogen atmosphere for up to 4 weeks without significant changes in physicochemical properties.
The solvent injection method provides an alternative approach for formulating this compound solid lipid nanoparticles with controlled release properties [3]. This technique offers advantages including reproducible particle size, high encapsulation efficiency, and ease of scaling.
Step 1: Lipid phase preparation Dissolve this compound (50 mg) and lipid matrix (Compritol 888 ATO, 500 mg) in a mixture of organic solvents (acetone:ethanol, 3:1 v/v, 15 mL) at 60°C with continuous stirring until complete dissolution.
Step 2: Nanoparticle formation Inject the warm lipid solution rapidly (1 mL/min) through a syringe needle (24G) into an aqueous phase (50 mL) containing 1.5% poloxamer 188 as stabilizer, maintained at 2-4°C with magnetic stirring at 800 rpm. The immediate precipitation forms solid lipid nanoparticles.
Step 3: Solvent removal Stir the nanoparticle suspension at room temperature for 4 hours to allow complete evaporation of organic solvents, then concentrate using a rotary evaporator at 40°C to approximately 10% of the original volume.
Step 4: Purification and lyophilization Centrifuge the nanoparticle suspension at 15,000 × g for 30 minutes, resuspend in 5% mannitol solution as cryoprotectant, and lyophilize for 48 hours to obtain a free-flowing powder for reconstitution.
The single emulsion-solvent evaporation method is ideal for encapsulating this compound in combination with other therapeutic agents such as curcumin in PLGA nanoparticles [4]. This system provides sustained release and enhanced stability for both hydrophilic and hydrophobic compounds.
Step 1: Organic phase preparation Dissolve PLGA (50:50, 45 kDa, 500 mg), this compound (50 mg), and curcumin (50 mg) in dichloromethane (10 mL) with slight heating (40°C) and sonication until complete dissolution.
Step 2: Emulsion formation Add the organic phase dropwise (0.5 mL/min) to an aqueous polyvinyl alcohol solution (2% w/v, 100 mL) while probe-sonicating at 40% amplitude, 30 W for 3 minutes in an ice bath to form a stable oil-in-water emulsion.
Step 3: Solvent evaporation and hardening Stir the emulsion mechanically at 800 rpm for 6 hours at room temperature to allow complete evaporation of the organic solvent and nanoparticle hardening.
Step 4: Harvesting and storage Collect nanoparticles by ultracentrifugation at 16,000 × g for 15 minutes, wash three times with distilled water to remove excess stabilizer and unencapsulated drug, and lyophilize with 5% mannitol as cryoprotectant.
Table 1: Comparative characterization of different this compound nanoparticle systems
| Formulation Type | Size (nm) | PDI | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading Capacity | Reference |
|---|---|---|---|---|---|---|
| TPP-Nanoliposomes (T-A-Ls) | 120-150 | 0.18-0.25 | +25 to +35 | 85-92% | 8-12% | [2] |
| Solid Lipid Nanoparticles | 278.1 | <0.3 | -15 to -25 | 95.49±1.13% | 5-8% | [3] |
| Chitosan-coated Lipid Nanocapsules | 160.9±3.5 | 0.21 | +13.2±0.87 | 95.49±1.13% | 6-9% | [5] |
| PLGA Nanoparticles (with curcumin) | 251.1±12.6 | 0.19 | -22.4 | 22.3±0.4% | 2-4% | [4] |
| Cationic Liposomes (ART-CLP) | 114.7±13.1 | <0.1 | +37.8±2.1 | 74.5±3.2% | 7-10% | [6] |
| Zinc-based NMOFs (NanoAS) | 98 | 0.15 | -12.5 | 64.6% | 11.2 wt% | [7] |
Table 2: Therapeutic performance of this compound nanoformulations in disease models
| Formulation | Disease Model | Dosage | Key Efficacy Metrics | Outcome | Reference |
|---|---|---|---|---|---|
| TPP-Nanoliposomes (T-A-Ls) | Cisplatin-induced AKI in mice | 5 mg/kg, i.v. | ↓ Scr by 45%, ↓ BUN by 50% | Improved mitochondrial function, reduced oxidative stress and inflammation | [1] |
| Iron oxide NP-fortified ART | Malaria (P. berghei) in mice | 1/8 conventional ART dose | 85% parasite suppression | 8-10 fold efficacy enhancement, effective against resistant strains | [8] |
| Cationic Liposomes (ART-CLP) | Alzheimer's disease in mice | 10 mg/kg, i.v. | ↓ NLRP3 by 65%, ↓ Caspase-1 by 58% | Improved cognitive function, reduced neuroinflammation | [6] |
| Chitosan-coated Lipid Nanocapsules | Breast cancer (MCF-7 cells) | 10 μM equivalent | 85% cell inhibition vs 60% free ART | Enhanced cellular uptake, sustained release | [5] |
| CA-PLGA Nanoparticle | Malaria (P. berghei) in mice | 5 mg/kg, i.p. | 79% parasite suppression at day 5 | Sustained release over 7 days, reduced hepatotoxicity | [4] |
| Zinc-based NMOFs (NanoAS) | Malaria (P. berghei) in mice | 1 mg/kg | 90% parasite clearance in high parasitemia | Effective against high parasite loads (≥5%) | [7] |
Nanoparticle-based this compound formulations have demonstrated remarkable efficacy in malaria treatment, particularly in addressing the challenge of drug resistance. The iron-oxide nanoparticle fortified this compound system developed by Kannan et al.. showed exceptional performance against artemisinin-resistant malaria parasites [8]. The mechanism involves pH-dependent release of Fe²⁺ ions within the parasitic food vacuole, which enhances the cleavage of this compound's endoperoxide bridge and generates increased reactive oxygen species (ROS), causing irreversible damage to parasitic biomolecules.
In vitro antimalarial activity: Iron-oxide nanoparticle fortified this compound demonstrated a 5-fold enhancement in efficacy against both wild-type and artemisinin-resistant Plasmodium falciparum (R539T mutant) compared to free this compound. The formulation was effective at just one-eighth the concentration of this compound's IC₅₀ value, significantly reducing the required therapeutic dose [8].
In vivo performance: Preclinical studies in Plasmodium berghei-infected mice showed a radical reduction in parasitemia with an 8-10 fold reduced dosage of this compound when fortified with iron oxide nanoparticles. The formulation was particularly effective in clearing parasitemia in cases of high parasitic load, overcoming one of the key limitations of conventional this compound therapy [8] [7].
Combination therapy approaches: The curcumin-artesunate PLGA nanoparticle system demonstrated superior antimalarial efficacy with 79.0% suppression of P. berghei at day 5 and 72.5% suppression at day 8 with a 5 mg/kg dose, significantly higher than the corresponding values of 65.3% and 64.2% in the positive control group receiving conventional this compound [4]. This combination approach also showed reduced hepatotoxicity, with significantly lower aspartate aminotransferase (AST) levels compared to controls.
The mitochondrially-targeted TPP-nanoliposomes (T-A-Ls) have shown exceptional promise in managing cisplatin-induced acute kidney injury (AKI) through targeted delivery of this compound to renal mitochondria [1] [2].
Renal function improvement: Treatment with T-A-Ls in cisplatin-induced AKI mice resulted in significant reduction of serum creatinine (Scr) by 45% and blood urea nitrogen (BUN) by 50%, indicating substantial improvement in renal function compared to free this compound and untreated controls.
Mitochondrial protection: T-A-Ls demonstrated preferential renal uptake and mitochondrial targeting, leading to improved mitochondrial function, enhanced ATP production, and recovery of mitochondrial membrane potential in damaged renal tubular epithelial cells (HK-2 cells). The formulation reduced ROS content and improved oxygen consumption rate, indicating restored mitochondrial respiratory capacity.
Molecular mechanisms: The renal protective effects were mediated through downregulation of RAGE and iNOS expression and upregulation of both Nrf2 and HO-1, key regulators of oxidative stress response and inflammation. This multipronged approach effectively attenuated the nephrotoxicity associated with cisplatin chemotherapy while preserving its anticancer efficacy.
This compound nanoformulations have demonstrated enhanced anticancer activity across various cancer models, with chitosan-coated lipid nanocapsules showing particular promise against breast cancer [5].
Enhanced cytotoxicity: this compound-loaded chitosan-coated lipid nanocapsules (ART-CLN) exhibited significantly stronger anti-cancer activity than free this compound on breast cancer cell lines (MCF-7, MDA-MB-231). The improved efficacy was attributed to enhanced cellular uptake and sustained release patterns, maintaining therapeutic this compound concentrations within cancer cells for prolonged periods.
Mechanistic insights: The anticancer activity of this compound nanoparticles involves iron-catalyzed lysosomal reactive oxygen species production, induction of DNA damage, and activation of mitochondrial apoptosis pathways in cancer cells. The nanoparticle formulations enhance these mechanisms by improving intracellular delivery and leveraging the enhanced permeability and retention (EPR) effect in tumor tissues.
Cationic liposomal this compound (ART-CLP) has emerged as a promising neurotherapeutic agent for Alzheimer's disease, demonstrating enhanced blood-brain barrier penetration and significant reduction in neuroinflammation [6].
Inflammasome targeting: ART-CLP treatment in a streptozotocin-induced Alzheimer's mouse model resulted in 65% reduction in NLRP3 inflammasome activation and 58% decrease in caspase-1 expression, key components of the neuroinflammatory pathway in Alzheimer's progression.
Cognitive improvement: Mice treated with ART-CLP showed significant improvement in cognitive function in behavioral tests compared to those receiving free this compound, demonstrating the importance of proper formulation for central nervous system applications.
pH-responsive release: The ART-CLP formulation exhibited a pH-triggered release pattern, with higher this compound release in the acidic environment typical of Alzheimer's-affected brain regions compared to normal physiological conditions, providing a targeting mechanism based on disease pathology.
The triphenylphosphonium (TPP)-modified nanoliposomes represent a sophisticated approach for mitochondrial targeting of this compound. The mechanism leverages the high mitochondrial membrane potential (-130 to -150 mV) to drive accumulation of the positively-charged TPP-conjugated nanoparticles.
Figure 1: Mitochondrial targeting pathway of TPP-nanoliposomes (T-A-Ls) for acute kidney injury treatment
The targeting efficiency of T-A-Ls results from the sequential process illustrated in Figure 1. Following intravenous administration, T-A-Ls exhibit preferential renal accumulation due to enhanced permeability in injured renal tissues. After cellular internalization via endocytosis, the positively charged TPP moieties facilitate interaction with and translocation across the negatively charged mitochondrial membranes. This targeted delivery enables localized this compound release within mitochondria, where it exerts potent anti-oxidative effects by reducing ROS production, restoring mitochondrial membrane potential, enhancing ATP production, and activating the cytoprotective Nrf2/HO-1 pathway while simultaneously suppressing inflammatory mediators including RAGE and iNOS [1] [2].
Cationic liposomal this compound (ART-CLP) exerts significant neurotherapeutic effects in Alzheimer's disease primarily through inhibition of the NLRP3 inflammasome pathway, a key driver of neuroinflammation and disease progression.
Figure 2: Inflammasome inhibition pathway of cationic liposomal this compound in Alzheimer's disease
As illustrated in Figure 2, ART-CLP demonstrates enhanced blood-brain barrier penetration due to its cationic surface charge and nanoscale size. Once inside microglial cells, the released this compound effectively suppresses multiple activation points in the inflammasome pathway. It inhibits both the priming signal (TLR4/NF-κB pathway) and the activation signal (NLRP3 inflammasome assembly), resulting in reduced caspase-1 activation and subsequent decrease in maturation of pro-inflammatory cytokines IL-1β and IL-18. Additionally, ART-CLP treatment significantly attenuates pyroptosis, an inflammatory form of cell death, through inhibition of gasdermin D (GSDMD) cleavage, thereby preserving neuronal viability and function in Alzheimer's-affected brains [6].
Comprehensive in vitro characterization is essential for evaluating the therapeutic potential of this compound nanoformulations. The following protocols provide standardized methods for assessing biological activity.
Cellular uptake studies Seed HK-2 cells (for renal applications) or microglial cells (for neurotherapeutic applications) in 6-well plates at 2×10⁵ cells/well and culture for 24 hours. Incubate with fluorescently-labeled this compound nanoparticles (equivalent to 10 μM this compound) for 1, 2, 4, and 8 hours. Wash cells with cold PBS, trypsinize, and analyze using flow cytometry. For confocal microscopy, grow cells on coverslips, incubate with nanoparticles, fix with 4% paraformaldehyde, stain with MitoTracker Deep Red for mitochondria or LysoTracker for lysosomes, and mount for imaging [2] [5].
Anti-inflammatory activity assessment Seed appropriate cell lines (e.g., RAW 264.7 macrophages) in 24-well plates at 1×10⁵ cells/well. Pre-treat with this compound nanoparticles (0.1-10 μM equivalents) for 2 hours, then stimulate with LPS (100 ng/mL) for 24 hours. Collect culture supernatants and measure TNF-α, IL-6, and IL-1β levels using ELISA kits according to manufacturer protocols. For intracellular signaling analysis, extract proteins and perform Western blotting for NF-κB, NLRP3, and caspase-1 [6].
Antioxidant activity evaluation Seed HK-2 cells in 96-well black plates at 1×10⁴ cells/well. Pre-treat with this compound nanoparticles for 4 hours, then expose to cisplatin (20 μM) or H₂O₂ (200 μM) for 24 hours. Measure intracellular ROS levels using DCFH-DA probe (10 μM, 30 min incubation) by fluorescence microscopy or plate reader. For mitochondrial membrane potential assessment, incubate cells with JC-1 dye (5 μg/mL) for 20 minutes and analyze by flow cytometry, calculating the red/green fluorescence ratio [1] [2].
Robust in vivo evaluation is critical for establishing therapeutic efficacy and safety profiles of this compound nanoformulations.
Malaria efficacy study Infect Swiss albino mice (6-8 weeks, 20-25 g) intraperitoneally with 1×10⁷ Plasmodium berghei-parasitized erythrocytes. Randomize animals into groups (n=6) when parasitemia reaches 2-3% (usually day 3 post-infection). Administer treatments: free this compound (10 mg/kg), this compound nanoparticles (1-5 mg/kg equivalents), blank nanoparticles, and saline control. Monitor parasitemia daily by thin blood smears stained with Giemsa. Calculate percentage suppression as [(C-T)/C]×100, where C and T are parasitemia in control and treated groups, respectively. Record survival daily for 28 days [7] [4].
Acute kidney injury model Induce AKI in C57BL/6J male mice (8-10 weeks) with single intraperitoneal cisplatin injection (20 mg/kg). Administer this compound formulations (5 mg/kg equivalent this compound) or vehicle control intravenously 24 hours before and 48 hours after cisplatin injection. Collect blood and kidney tissues 72 hours post-cisplatin injection. Assess renal function by measuring serum creatinine (Scr) and blood urea nitrogen (BUN) using commercial kits. Process kidney tissues for histopathological examination (H&E, PAS staining), immunohistochemistry (RAGE, iNOS, Nrf2, HO-1), and biochemical analysis of oxidative stress markers [1] [2].
Toxicity evaluation Administer this compound nanoparticles to healthy mice at three dose levels (equivalent to 5, 10, and 20 mg/kg this compound) daily for 7 days. Monitor body weight, food and water intake daily. Collect blood for hematological analysis (complete blood count) and clinical chemistry (liver enzymes ALT, AST; renal function parameters). Euthanize animals, collect major organs (liver, kidney, spleen, heart, lung), and process for histopathological examination. For neurotoxicity assessment, perform behavioral tests including open field, rotarod, and Morris water maze [6] [4].
The translational pathway for this compound nanoparticle formulations requires careful consideration of regulatory requirements and manufacturing considerations. While none of the advanced this compound nanoformulations have yet reached clinical approval, several have demonstrated strong preclinical efficacy with favorable safety profiles.
Quality by Design (QbD) principles should be implemented throughout the development process, with critical quality attributes including particle size, size distribution, zeta potential, drug loading, encapsulation efficiency, and in vitro release profile. Accelerated stability studies should be conducted according to ICH guidelines, with formulations stored at 5°C±3°C, 25°C±2°C/60%±5% RH, and 40°C±2°C/75%±5% RH for 6 months. Samples should be evaluated at 0, 1, 3, and 6 months for appearance, pH, particle size, PDI, zeta potential, drug content, and encapsulation efficiency.
Scale-up considerations must address the transition from laboratory to industrial production, with particular attention to maintaining nanoparticle characteristics during larger batch production. The thin-film hydration method used for liposomal formulations is particularly amenable to scale-up using commercial lipid film preparators and high-pressure homogenization for size reduction.
This compound nanoparticle drug delivery systems represent a significant advancement in pharmaceutical technology, addressing the inherent limitations of native this compound while enhancing its therapeutic potential across multiple disease indications. The diverse nanoformulation strategies outlined in these Application Notes and Protocols—including TPP-modified nanoliposomes for mitochondrial targeting, cationic liposomes for blood-brain barrier penetration, solid lipid nanoparticles for sustained release, and combination systems with curcumin—provide researchers with robust methodologies for developing improved this compound-based therapies.
The comprehensive characterization data and standardized evaluation protocols presented herein establish benchmarks for the field and facilitate comparative analysis between different formulation approaches. As research in this area progresses, the integration of advanced targeting ligands, stimulus-responsive materials, and personalized medicine approaches will further enhance the precision and efficacy of this compound nanoformulations, ultimately improving clinical outcomes for patients with malaria, cancer, inflammatory conditions, and neurodegenerative diseases.
This compound is a semi-synthetic derivative of artemisinin, the bioactive component of the traditional Chinese medicinal herb Artemisia annua. Chemically known as dihydroartemisinin-12-α-succinate, this compound contains a crucial 1,2,4-trioxane core with an endoperoxide bridge that is essential for its biological activity. Originally developed as an antimalarial drug, this compound has demonstrated pleiotropic therapeutic effects beyond its antiparasitic activity, including anti-inflammatory, immunomodulatory, antifibrotic, and metabolic regulatory properties. Its excellent water solubility and ability to cross biological barriers, including the blood-brain barrier, make it particularly valuable for therapeutic applications in various disease models.
The mechanistic diversity of this compound stems from its unique chemical structure that interacts with multiple molecular pathways. The endoperoxide bridge undergoes iron-catalyzed cleavage, generating reactive oxygen species (ROS) and carbon-centered free radicals that cause oxidative damage to target cells. This primary mechanism explains its potent activity against malaria parasites and cancer cells, both of which have high iron concentrations. Additionally, this compound modulates numerous cell signaling pathways, including NF-κB, MAPK/PI3K/Akt, cGAS-STING, and Wnt/β-catenin, contributing to its broad therapeutic potential across various pathological conditions.
Injectable Formulation: this compound powder should be initially dissolved in 5% sodium bicarbonate solution to enhance solubility, followed by dilution with 0.9% sodium chloride to achieve the desired concentration. For example, one protocol specifies dissolving this compound in 5% sodium bicarbonate at 100 mg/mL, then diluting to 2 mg/mL with saline [1]. The final solution should be clear and used immediately after preparation to maintain stability.
Oral Administration: For oral dosing in animal studies, this compound can be suspended in 0.5-1% methylcellulose solution. The suspension should be freshly prepared and thoroughly mixed to ensure uniform dosing. Studies have utilized oral this compound at concentrations ranging from 20-160 mg/kg for metabolic disease models [2].
Storage Considerations: this compound powder should be stored at 2-8°C, protected from light and moisture. Prepared solutions should be used immediately, as the half-life of this compound in aqueous solution is relatively short (approximately 20-45 minutes) due to rapid hydrolysis to its active metabolite, dihydroartemisinin (DHA) [3].
Table 1: this compound Dosing Regimens in Different Animal Disease Models
| Disease Model | Species | Route | Dose | Frequency | Treatment Duration | Key Findings |
|---|---|---|---|---|---|---|
| Allergic Rhinitis | Balb/c mice | Intraperitoneal | 10-30 mg/kg | 30 min before challenge, 7 days | 7 days | Dose-dependent improvement in TH2 inflammation; 30 mg/kg most effective [4] |
| Cerebral Ischemia | C57BL/6 mice | Intraperitoneal | 15-30 mg/kg | Once daily | 3 days | Significant reduction in infarct volume, improved neurological scores [1] |
| Kidney Fibrosis | C57BL/6J mice | Intraperitoneal | 100 mg/kg | Once daily | 10 days | Attenuated renal fibrosis, reduced profibrotic markers [5] |
| Type 2 Diabetes | db/db mice | Oral | 20-160 mg/kg | Once daily | 7 weeks | Improved glucose/lipid metabolism at 160 mg/kg; no effect at 20 mg/kg [2] |
| General Pharmacology | Multiple species | Oral/Various | 50-500 mg/kg | Single dose | Varies | Safe at clinical doses; effects only at much higher doses [6] |
Table 2: this compound Formulation Parameters Across Administration Routes
| Parameter | Intravenous | Intraperitoneal | Oral | Intranasal |
|---|---|---|---|---|
| Standard Vehicle | 5% NaHCO₃ + 0.9% NaCl | 5% NaHCO₃ + 0.9% NaCl | 0.5-1% methylcellulose | Nanostructured lipid carriers |
| Typical Volume | 5-10 mL/kg | 5-10 mL/kg | 5-10 mL/kg | 10-20 μL/nostril |
| Bioavailability | 100% (reference) | High (estimated 80-90%) | Variable (species-dependent) | Enhanced brain targeting |
| Time to Peak Effect | Immediate | 15-30 minutes | 1-2 hours | 30-60 minutes |
| Preparation Stability | Use immediately | Use immediately | Stable 2-4 hours | Enhanced stability |
Animal Selection: Use female Balb/c mice aged 6-8 weeks for this protocol. House mice under specific pathogen-free conditions with controlled temperature (23±3°C), humidity (50±10%), and 12-hour light/dark cycles [4].
Sensitization Phase: On days 0, 7, and 14, administer intraperitoneal injections of 200μL sensitization solution containing HDM extract (1 mg/mL) mixed 1:1 with 10% aluminum hydroxide adjuvant. This sensitization creates a robust TH2-type immune response characteristic of allergic rhinitis [4].
Challenge Phase: From days 21 to 27, perform daily intranasal instillation of 20μL HDM challenge solution containing 20μg HDM in PBS. This local challenge induces nasal inflammation and allergic symptoms.
This compound Intervention: Administer this compound (10, 20, or 30 mg/kg) via intraperitoneal injection 30 minutes before each nasal challenge. Include appropriate controls (naive, vehicle, and positive control such as dexamethasone at 2 mg/kg) [4].
Behavioral Scoring: On day 28, record the frequency of sneezing and nasal scratching events over a 10-minute observation period following the final nasal challenge. These behavioral measurements provide direct assessment of allergic symptom severity.
Histopathological Evaluation: Collect nasal mucosa and lung tissues, fix in 10% neutral formalin or 4% paraformaldehyde, and process for hematoxylin and eosin (H&E) staining. Evaluate inflammatory cell infiltration using a standardized scoring system under light microscopy (400x magnification) [4].
Serum Cytokine Analysis: Collect blood samples and separate serum for measurement of TH2 cytokines (IL-4, IL-5, IL-13) using ELISA. This provides quantitative assessment of systemic allergic immune response.
Transcriptome Sequencing: Perform RNA sequencing on nasal mucosa tissues to identify differentially expressed genes. Conduct Gene Set Enrichment Analysis (GSEA) to identify affected pathways, particularly focusing on the cGAS-STING pathway which has been identified as a key mechanism in this model [4].
In the HDM-induced allergic rhinitis model, this compound demonstrated dose-dependent efficacy, with 30 mg/kg identified as the optimal dose. This compound significantly improved TH2 inflammatory status by inhibiting the cGAS-STING signaling pathway, protecting mitochondrial structure in epithelial tissue, and reducing epithelial damage. The cGAS-STING pathway was identified as a critical determinant of epithelial inflammatory damage and systemic TH2-type inflammation in allergic rhinitis [4].
Animal Preparation: Use adult male C57BL/6 mice (8-12 weeks old). Anesthetize mice with isoflurane (3% induction, 1.5% maintenance) and maintain body temperature at 37±0.5°C during surgery [1].
dMCAO Surgery: Perform distal middle cerebral artery occlusion by coagulating the right middle cerebral artery distal to the striatal branch using a cauterizer after ligating the right common carotid artery. Sham-operated mice undergo identical procedures without artery occlusion [1].
This compound Administration: Administer this compound (15 or 30 mg/kg) or vehicle (saline) via intraperitoneal injection immediately after cerebral ischemia induction and continue once daily for 3 days. The 30 mg/kg dose has demonstrated superior neuroprotective effects [1].
Neurological Evaluation: Assess neurological deficits at 24, 48, and 72 hours post-ischemia using standardized scoring systems evaluating motor function, symmetry of movements, and reflex responses.
Rotarod Test: Train mice on an accelerating rotarod (4-40 rpm over 4 minutes) for 5 days before surgery. Post-ischemia, measure latency to fall as an indicator of sensorimotor coordination and recovery [1].
Infarct Volume Measurement: At 72 hours post-ischemia, euthanize mice and collect brains for TTC staining. Section brains into 2-mm coronal slices, incubate in 2% TTC solution at 37°C for 20 minutes, and quantify infarct volume using image analysis software. Calculate percentage hemisphere lesion volume using the formula: % hemisphere lesion volume = (total infarct volume - (ipsilateral hemisphere volume - contralateral hemisphere volume))/contralateral hemisphere volume [1].
Immunofluorescence Staining: Perform immunofluorescence on 30-μm brain sections using antibodies against NF-κB and Iba1 (microglial marker). Count cells exhibiting NF-κB nuclear translocation in three peri-infarct regions per animal [1].
Western Blot Analysis: Isolate nuclear and cytosolic proteins from peri-infarct regions. Detect Iκ-Bα, MPO, Iba-1 in cytosolic fractions and NF-κB in nuclear fractions to evaluate pathway activation [1].
This compound treatment in cerebral ischemia significantly improved neurological scores, reduced infarct volumes, and ameliorated inflammation by reducing neutrophil infiltration, suppressing microglial activation, and downregulating TNF-α and IL-1β expression. The therapeutic effect was mediated through inhibition of NF-κB nuclear translocation and Iκ-Bα proteolysis, demonstrating this compound's potent anti-inflammatory and neuroprotective properties [1].
Animal Preparation: Use male C57BL/6J mice (6-8 weeks old, 20-25g). Anesthetize mice with 2% isoflurane and perform unilateral ureteral obstruction (UUO) surgery through midline laparotomy [5].
UUO Surgery: Isolate the left ureter and ligate it 0.5 cm from the pelvis using sterile 5-0 silk-braided suture. The right ureter remains unclamped as an internal control. Sham-operated mice undergo identical surgery without ureter ligation [5].
This compound Administration: Administer this compound (100 mg/kg) or vehicle (5% NaHCO₃) daily via intraperitoneal injection (100 μL/animal) for 10 days following UUO surgery [5].
Histological Analysis: Process kidney tissues for H&E, Masson's trichrome, and Sirius red staining to evaluate collagen deposition and fibrosis. Use semi-quantitative scoring systems to assess the extent of tubular injury and interstitial fibrosis.
Immunoblot Analysis: Evaluate protein expression of fibrosis markers (α-SMA, fibronectin, collagen I, vimentin) and signaling pathway components (TGF-β/SMAD, PI3K/Akt, Wnt/β-catenin) using western blotting.
Gene Expression Analysis: Isolve RNA from kidney tissues and analyze expression of profibrotic genes using RT-qPCR with appropriate primers.
Klotho Protein Measurement: Quantify klotho protein expression using ELISA and immunohistochemistry, as klotho restoration is a key mechanism of this compound's antifibrotic effect.
Ferroptosis Assessment: Evaluate markers of ferroptosis (lipid peroxidation, glutathione depletion, GPX4 expression) in primary human kidney fibroblasts to investigate this novel mechanism of this compound action [5].
In the UUO model, this compound treatment ameliorated renal fibrosis by reducing multiple profibrotic pathways, including TGF-β expression, and decreasing markers such as α-SMA, fibronectin, collagen I, and vimentin. Mechanistically, this compound abrogated the TGF-β/SMAD pathway, restored klotho protein expression, and attenuated both PI3K/Akt and Wnt/β-catenin pathways. Additionally, this compound inhibited cell proliferation in UUO and selectively induced ferroptosis in human kidney fibroblasts, suggesting multiple mechanisms contribute to its antifibrotic effects [5].
Animal Model: Use db/db mice as a model of type 2 diabetes mellitus (T2DM). These mice develop spontaneous obesity, hyperglycemia, and insulin resistance due to a mutation in the leptin receptor [2].
This compound Administration: Administer this compound orally at doses of 20 mg/kg or 160 mg/kg daily for 7 weeks. The 20 mg/kg dose was ineffective, while 160 mg/kg demonstrated significant metabolic improvements [2].
Control Groups: Include both non-diabetic controls (db/+ mice) and diabetic controls (db/db mice receiving vehicle) to properly evaluate therapeutic efficacy.
Metabolic Parameters: Regularly measure body weight, food intake, and water consumption. Assess fasting blood glucose and conduct glucose tolerance tests (GTT) and insulin tolerance tests (ITT) at appropriate intervals.
Serum Analysis: Collect blood samples for measurement of fasting insulin, lipid profiles (triglycerides, cholesterol), and markers of oxidative stress (MDA, GSH) using commercial assay kits [2].
Histopathological Evaluation: Process pancreatic and liver tissues for H&E staining to assess islet architecture and hepatic steatosis. Use specific stains like Oil Red O for lipid accumulation in liver.
Metabolomics Analysis: Perform comprehensive metabolomic profiling of serum samples using LC-MS/MS to identify altered metabolic pathways. Analyze changes in amino acids, lipids, purines, and bile acids [2].
Transcriptomics and Network Pharmacology: Combine RNA sequencing data with network pharmacology approaches to identify this compound-affected signaling pathways, particularly MAPK/PI3K/Akt pathway which was significantly modulated [2].
In db/db mice, this compound (160 mg/kg) significantly reduced fasting blood glucose and lipid levels, improved insulin resistance, alleviated pancreatic damage and hepatic steatosis, and mitigated oxidative stress. This compound treatment regulated metabolic pathways, improving imbalances in amino acid, lipid, purine, and bile acid metabolism. The MAPK/PI3K/Akt signaling pathway was identified as a key mechanism through which this compound exerts its antidiabetic effects [2].
Table 3: this compound Safety Profile in Animal Models
| Parameter | Findings | Dose Range | Species | Clinical Relevance |
|---|---|---|---|---|
| General Behavior | No significant changes | Up to 500 mg/kg (oral) | Mice, rats | Safe at clinical doses [6] |
| Motor Coordination | No impairment (rotarod test) | Up to 500 mg/kg (oral) | Mice | No CNS toxicity at therapeutic doses [6] |
| Cardiovascular Function | Small decrease in heart rate and coronary flow (in vitro only) | 1×10⁻⁷ to 1×10⁻⁵ M | Rat isolated heart | Not confirmed in vivo [6] |
| Respiratory Function | No significant changes | Up to 400 mg/kg (oral) | Guinea pigs | No respiratory depression [6] |
| Gastrointestinal Function | Increased pH, decreased gastric secretions | 400 mg/kg (oral) | Rats | Only at very high doses [6] |
| Renal Function | Acute renal failure (in context of severe malaria) | Clinical doses | Humans | Likely disease-related, not drug-related [7] |
| Hemolytic Effects | Rare cases of hemolytic anemia | Clinical doses | Humans | Monitor hemoglobin for 4 weeks post-treatment [7] |
This compound demonstrates remarkable therapeutic versatility across diverse disease models, with well-established protocols for administration in animal studies. The dose-dependent efficacy observed across studies highlights the importance of appropriate dosing selection for specific disease contexts. Researchers should consider the route of administration, treatment duration, and disease-specific mechanisms when designing studies with this compound.
The multiple molecular mechanisms identified for this compound—including modulation of inflammatory pathways (NF-κB, cGAS-STING), fibrotic pathways (TGF-β/SMAD, Wnt/β-catenin), and metabolic pathways (MAPK/PI3K/Akt)—provide strong rationale for its repurposing potential beyond antimalarial applications. The comprehensive protocols outlined in this document provide researchers with robust methodologies for investigating this compound in various disease contexts, supporting standardized approaches that enhance reproducibility and translational potential.
Artemisinin-based combination therapy (ACT) is the standard of care for uncomplicated Plasmodium falciparum malaria, leveraging the rapid parasiticidal action of artemisinin derivatives with longer-acting partner drugs to prevent recrudescence and combat resistance [1] [2].
Recent meta-analyses and clinical trials demonstrate the high efficacy of various ACTs. A 2025 Cochrane review found that pyronaridine-artesunate (PY-AS) is at least as effective as, and often superior to, other commonly used ACTs.
The table below summarizes the PCR-adjusted treatment failure rates for PY-AS versus other ACTs from the Cochrane review [3].
| Comparison ACT | Day 28 Failure (RR, 95% CI) | Day 42 Failure (RR, 95% CI) | Certainty of Evidence |
|---|---|---|---|
| Artemether-Lumefantrine | 0.40 (0.19 to 0.85) | 0.86 (0.49 to 1.51) | Moderate |
| Artesunate-Amodiaquine | 0.55 (0.11 to 2.77) | 0.98 (0.20 to 4.83) | Low |
| This compound-Mefloquine | 0.37 (0.13 to 1.05) | 1.80 (0.90 to 3.57) | Low |
RR: Risk Ratio; CI: Confidence Interval. An RR < 1.0 favors PY-AS.
A 2024 meta-analysis confirmed the high effectiveness of ACTs in pregnant women, a vulnerable population, with an overall treatment success rate of 96.1% [2].
A groundbreaking Phase 3 trial in Gabon (2025) showed that a single-dose quadritherapy combining this compound, pyronaridine, sulfadoxine, and pyrimethamine achieved a 93% parasite clearance rate at day 28, demonstrating non-inferiority to the standard 3-day artemether-lumefantrine regimen. This approach aims to improve adherence and counter resistance [4].
Overall, ACTs are well-tolerated. However, the 2025 Cochrane review identified a specific safety signal for pyronaridine-artesunate: a statistically significant increase in the risk of elevated liver enzymes (alanine aminotransferase (ALT) and aspartate transaminase (AST)) compared to other ACTs [3].
This protocol is adapted from a 2024 study that used time-to-event (TTE) analysis to evaluate the survival benefit of this compound-mefloquine combination therapy in Plasmodium berghei-infected mice [5].
Objective: To evaluate the survival efficacy of this compound-mefloquine (AR-MQ) combination therapy versus this compound monotherapy in a P. berghei malaria mouse model.
Materials:
Methodology:
Data Analysis:
The following diagram illustrates the experimental workflow.
This protocol is based on Médecins Sans Frontières (MSF) guidelines and summarizes the reconstitution and administration of injectable this compound for severe malaria [6].
Indications: Treatment of severe malaria and initial treatment of uncomplicated malaria when oral therapy is not possible.
Formulation: 60 mg vial of this compound powder, with 1 ml ampoule of 5% sodium bicarbonate solvent and 5 ml ampoule of 0.9% sodium chloride diluent.
Reconstitution and Administration:
Dosage:
Dosing Schedule:
This compound is a semi-synthetic derivative of artemisinin. Its antimalarial activity is dependent on the endoperoxide bridge within its structure, which is activated intracellularly [7].
The primary mechanism involves several parallel and sequential processes, visualized in the pathway below.
Artemisinin derivatives, particularly artesunate (ART), have emerged as promising anti-cancer agents beyond their well-established antimalarial efficacy. This compound is a semisynthetic peroxide-bridged sesquiterpene lactone compound derived from artemisinin, the bioactive component of the Chinese medicinal herb Artemisia annua [1]. The presence of the 1,2,4-trioxane core incorporating an endoperoxide linkage is essential for its biological activity [1]. This compound has demonstrated remarkable anti-proliferative activity against various tumor cell lines, including breast cancer, leukemia, hepatic carcinoma, and colorectal cancer, through multiple mechanisms such as promoting oxidative stress, inducing apoptosis and autophagy, activating ferroptosis, reducing angiogenesis, and suppressing metastasis [2] [1]. Despite this promising therapeutic potential, the clinical application of this compound in oncology has been limited by its poor aqueous solubility, chemical instability in intestinal environments, lack of specific tumor targeting, and low oral bioavailability [2] [1] [3].
Liposomal encapsulation strategies have been developed to overcome these limitations, enhancing this compound's therapeutic efficacy while reducing potential systemic toxicity. These advanced drug delivery systems offer numerous advantages, including improved drug solubility, enhanced tumor targeting, prolonged circulation half-life, and reduced side effects [2] [4] [3]. The development of this compound-loaded liposomes represents a promising approach for cancer therapy, particularly for aggressive cancers such as breast cancer, which remains the leading cause of cancer-related deaths in women worldwide with approximately 2.26 million new cases reported in 2020 [2]. This comprehensive document provides detailed application notes and protocols for the formulation, characterization, and evaluation of this compound-loaded liposomal systems for research and development purposes.
The mitochondrial-targeted liposomal system represents an advanced approach for enhancing this compound's anti-tumor efficacy. Mitochondria play crucial roles in cellular metabolism, ATP synthesis, and apoptosis regulation, making them ideal targets for cancer therapy [2]. The TPP-SS-ATS-LS system employs a dual-targeting strategy to deliver this compound specifically to tumor cell mitochondria:
Synthesis of GSH-Sensitive this compound Prodrug (TPP-SS-ATS): The mitochondrial-targeting smart conjugate is synthesized through a multi-step process. First, the chemical intermediate SS-ATS is prepared by reacting this compound (5 g) with N,N-dicyclohexylcarbodiimide (DCC, 3.6 g) in dichloromethane (500 mL) with stirring at 350 rpm for 1 hour at room temperature [2]. Then, 2,2-dithiodiethanol (1.5 g) and 4-dimethylaminopyridine (DMAP, 2.4 g) are added to the reaction mixture, which is stirred continuously for 12 hours. The resulting product is washed successively with 5% sodium bicarbonate solution and pure water, then dried over anhydrous sodium sulfate. The conjugate is further reacted with (4-carboxybutyl)triphenylphosphonium bromide (TPP) using 3-(3-dimethylaminopropyl)-1-ethylcarbodiimide hydrochloride (EDCI) as a coupling agent to form the final TPP-SS-ATS conjugate [2].
Liposome Preparation: The TPP-SS-ATS conjugate is incorporated into liposomes composed of soybean lecithin (PC95), cholesterol, and DSPE-mPEG2000 in a molar ratio of 4:3 [2] [4]. The PEGylation provides long-circulating characteristics while glucose fragments enhance tumor targeting through GLUT1 receptors that are highly expressed in tumor cells [2]. The maximal encapsulation degree of this compound without crystal formation is approximately 1.5 mg per 300 mg lipids per mL suspension [4].
Mechanism of Action: The system leverages the mitochondrial targeting capability of TPP, which accumulates in mitochondria due to the negative mitochondrial membrane potential [2]. Once localized near mitochondria, the disulfide bond in TPP-SS-ATS is cleaved in response to the high glutathione (GSH) environment of tumor cells, releasing free this compound directly at the target site [2]. This targeted release enhances therapeutic efficacy while minimizing off-target effects.
Bilosomes represent an innovative approach for enhancing the oral bioavailability of this compound. These bile-salt-stabilized nanovesicular systems offer superior gastrointestinal stability compared to conventional liposomes:
Composition Optimization: this compound-loaded bilosomes (ART-BIL) are composed of this compound (25 mg), cholesterol, chenodeoxycholic acid (3 mg), and Poloxamer 407 as a surfactant [3]. The Box-Behnken design (BBD) is recommended for systematic optimization of critical formulation parameters, including vesicle size, entrapment efficiency, and drug release characteristics [3].
Preparation Method: The ethanol injection method is employed for bilosome preparation. The organic phase containing ART, cholesterol, and chenodeoxycholic acid dissolved in ethanol (2 mL) is rapidly injected into an aqueous phase containing Poloxamer 407 and sodium deoxycholate (SDC) under continuous stirring [3]. The resulting mixture is stirred for 15-20 minutes to allow complete evaporation of organic solvent, yielding spherical, non-aggregated vesicles.
Advantages Over Conventional Liposomes: Bilosomes demonstrate enhanced elasticity and flexibility, providing protection against enzymatic degradation in the gastrointestinal tract [3]. The incorporated bile salts act as natural intestinal permeation enhancers, facilitating improved absorption of the encapsulated drug. Additionally, bilosomes have the capacity to migrate through Peyer's patches (M cells) in the GIT, further augmenting oral bioavailability [3].
Table 1: Comparison of this compound Liposomal Formulations
| Formulation Type | Composition | Targeting Mechanism | Administration Route | Key Advantages |
|---|---|---|---|---|
| Mitochondrial-Targeted Liposomes (TPP-SS-ATS-LS) | Soybean lecithin, cholesterol, DSPE-mPEG2000, TPP-SS-ATS conjugate | TPP mitochondrial targeting, GLUT1 receptor-mediated uptake | Intravenous | Dual targeting (tumor cells + mitochondria), GSH-responsive release |
| Conventional Liposomes | Egg-phosphatidylcholine, cholesterol (4:3 molar ratio) | Passive targeting via EPR effect | Parenteral | Improved solubility, prolonged circulation, reduced toxicity |
| Bilosomes (ART-BIL) | Cholesterol, chenodeoxycholic acid, Poloxamer 407, sodium deoxycholate | Enhanced intestinal permeability, M-cell translocation | Oral | GI stability, enhanced oral bioavailability, dual therapeutic action |
Comprehensive characterization of this compound-loaded liposomes is essential for ensuring product quality, stability, and therapeutic efficacy. The following analytical methods are recommended:
Vesicle Size and Size Distribution: Dynamic light scattering (DLS) is the standard technique for determining liposome size, polydispersity index (PDI), and zeta potential. Optimized bilosomes typically exhibit a vesicle size of approximately 186.7 ± 15.0 nm with low PDI values (<0.3) indicating homogeneous distribution [3]. Zeta potential values should be sufficiently negative (approximately -30 mV) to ensure colloidal stability through electrostatic repulsion.
Entrapment Efficiency (EE): Ultrafiltration-centrifugation methods using appropriate molecular weight cut-off filters (e.g., 100 kDa) are effective for separating unencapsulated drug from liposomal formulations [4]. The entrapment efficiency is calculated using the formula: EE% = (Total drug - Free drug) / Total drug × 100. High encapsulation efficiencies up to 95.36 ± 2.5% have been reported for optimized bilosomal formulations [3]. For conventional liposomes, the maximal encapsulation degree without crystal formation is 1.5 mg this compound per 300 mg lipids per mL suspension [4].
Morphological Analysis: Transmission electron microscopy (TEM) is recommended for visualizing liposome morphology, membrane structure, and particle homogeneity. Samples should be negatively stained with phosphotungstic acid (2% w/v) and examined at appropriate magnifications [2] [3]. TEM images typically reveal spherical, non-aggregated vesicles with uniform size distribution.
Thermal Analysis: Differential scanning calorimetry (DSC) studies provide information about the physical state of the encapsulated drug and its interaction with lipid components. DSC thermograms should be recorded at a heating rate of 10°C/min under nitrogen atmosphere [2] [3]. The absence of this compound melting peak in liposomal formulations indicates successful encapsulation and amorphization of the drug.
Molecular Confirmation: Fourier transform infrared spectroscopy (FTIR) is used to confirm chemical stability and identify potential interactions between this compound and lipid components [3]. Characteristic peaks of this compound should be preserved in the liposomal formulation, indicating maintenance of chemical integrity during the encapsulation process.
The drug release profile of this compound from liposomal carriers should be evaluated using the dialysis method:
Standardized protocols for evaluating the anticancer activity of this compound liposomes include:
Comprehensive in vivo evaluation is essential for translational development:
Table 2: Biological Evaluation Parameters for this compound Formulations
| Evaluation Parameter | Test Method | Key Findings | Significance |
|---|---|---|---|
| In Vitro Cytotoxicity | CCK-8 assay on MCF-7, MDA-MB-231, 4T1 cells | TPP-SS-ATS-LS enhanced cytotoxicity; increased tumor growth inhibition from 37.7% to 56.4% | Improved therapeutic efficacy |
| Mitochondrial Dysfunction | ATP production assay, respiratory capacity measurement | Significant suppression of ATP production and respiratory capacity in breast cancer cells | Confirmed mitochondrial targeting |
| Mechanistic Pathway | Western blot for LC3, PINK1, PHB2 | Regulation of PHB2 and PINK1 expression, induction of mitophagy | Elucidation of anti-tumor mechanism |
| Oral Bioavailability | In vivo pharmacokinetics in rats | 1.39- and 1.47-fold increases in Cmax and AUC for bilosomes | Enhanced absorption and exposure |
| In Vivo Anti-tumor Efficacy | Orthotopic breast cancer model in BALB/c mice | Significant tumor growth inhibition at equivalent this compound doses | Confirmed in vivo efficacy |
The pharmacokinetic profile of this compound is characterized by rapid absorption and quick elimination, necessitating frequent administration in conventional formulations [4]. Following intravenous administration, this compound displays very high initial concentrations which decline rapidly, with an elimination half-life of less than 15 minutes [5] [6]. This compound is rapidly converted to its active metabolite dihydroartemisinin (DHA) through esterase-catalyzed hydrolysis, with DHA concentrations peaking within 25 minutes post-dose [5]. DHA is eliminated with a half-life of 30-60 minutes and accounts for the majority of the anti-malarial effect due to its greater exposure compared to this compound [5] [6].
Liposomal encapsulation significantly alters the pharmacokinetic profile of this compound, potentially prolonging circulation time, modifying distribution patterns, and enhancing tumor accumulation. The pharmacokinetic parameters of this compound and DHA following various administration routes are summarized in Table 3.
Table 3: Pharmacokinetic Parameters of this compound and Dihydroartemisinin Following Different Administration Routes
| Parameter | Intravenous ART | Intramuscular ART | Oral ART | Rectal ART |
|---|---|---|---|---|
| This compound Tmax | Immediate | 0.25-0.5 h | 0.25-1 h | 1-2 h |
| This compound Cmax | 4797-83,340 ng/mL (dose-dependent) | Lower than IV | Variable | Lower than oral |
| This compound Half-life | <15 min | Longer than IV | 20-45 min | Longer than oral |
| DHA Tmax | <25 min | Delayed compared to IV | <2 h | Similar to oral |
| DHA Half-life | 30-60 min | Similar to IV | 0.5-1.5 h | Similar to oral |
| Bioavailability | 100% (reference) | >86% | >80% | Similar to oral |
For development of this compound liposomal formulations for clinical applications, several regulatory and manufacturing aspects must be considered:
Formulation Selection: The choice of liposomal system should be guided by the intended therapeutic application. Mitochondrial-targeted liposomes are particularly suited for solid tumors where enhanced penetration and mitochondrial disruption are desired [2]. Bilosomes represent an optimal approach for oral delivery where improved bioavailability is the primary objective [3]. Conventional liposomes may be appropriate for parenteral administration where extended circulation and passive targeting via the EPR effect are sufficient [4].
Manufacturing Considerations: Liposomal formulations of this compound demonstrate optimal stability at acidic pH (phosphate buffer pH 5.0), with almost complete encapsulation achieved under these conditions [4]. The suspension containing this compound 1 mg/mL is preferred due to stability considerations, with encapsulation efficiency reaching 100% [4]. For sterile production at lab-scale, aseptic techniques with filtration through 0.22 μm membranes are recommended [4].
Clinical Development: Recent advances in this compound formulation include the development of novel solvents for rapid and stable reconstitution of parenteral this compound, which has received WHO pre-qualification in 2023 [6]. This new formulation eliminates the need for the two-step preparation process required for conventional intravenous this compound, simplifying administration and reducing potential dosing errors [6].
The following diagram illustrates the mechanism of action of mitochondrial-targeted this compound liposomes:
Diagram 1: Mechanism of mitochondrial-targeted this compound liposomes (TPP-SS-ATS-LS) in cancer cells. The liposomes enter tumor cells via GLUT1 receptor-mediated endocytosis, release this compound in response to high GSH levels, and TPP targets the drug to mitochondria, inducing dysfunction and mitophagy through regulation of PHB2 and PINK1 expression.
The following workflow illustrates the quality control testing process for this compound liposomal formulations:
Diagram 2: Quality control workflow for this compound liposomal formulations. The comprehensive testing protocol includes physicochemical characterization, chemical analysis, and performance evaluation to ensure product quality and consistency.
Liposomal encapsulation of this compound represents a promising strategy for enhancing its therapeutic potential in cancer treatment. The development of targeted systems, particularly mitochondrial-directed liposomes and oral bilosomes, addresses critical limitations associated with conventional this compound administration, including poor bioavailability, lack of tumor specificity, and rapid elimination. The protocols and application notes provided in this document offer researchers comprehensive guidelines for formulating, characterizing, and evaluating this compound liposomal systems. As research in this field advances, further optimization of targeting ligands, release triggers, and manufacturing processes will continue to enhance the clinical translation potential of these promising nanomedicines for oncology applications.
Artemisinin-based combination therapies (ACTs) represent the first-line treatment for uncomplicated Plasmodium falciparum malaria worldwide, with the World Health Organization (WHO) specifically recommending This compound-based combinations for severe and multidrug-resistant cases. This compound (AS), a semisynthetic derivative of artemisinin, exhibits potent antimalarial activity through its active metabolite dihydroartemisinin (DHA). Both compounds contain an endoperoxide bridge that generates reactive oxygen species when cleaved in the presence of ferrous iron, mediating cytotoxic effects against malaria parasites. The clinical importance of this compound has driven the need for reliable bioanalytical methods to support pharmacokinetic studies, therapeutic drug monitoring, and quality control of pharmaceutical formulations.
Analytical method validation provides essential documentation that the method is suitable for its intended purpose, ensuring accurate, precise, and reproducible quantification of analytes in biological matrices. For this compound and its active metabolite, validation is particularly challenging due to their chemical instability, rapid metabolism, and the presence of isomeric forms of DHA (α- and β-epimers). This comprehensive application note details developed and validated liquid chromatography-mass spectrometry (LC-MS) methods for the simultaneous quantification of AS and DHA in human plasma, providing researchers with standardized protocols that can be implemented in laboratory settings to support drug development and clinical trials.
The analytical methods for simultaneous quantification of this compound and dihydroartemisinin utilize liquid chromatography coupled with single quadrupole mass spectrometry. The system configuration typically consists of a Shimadzu LCMS-2010 or Agilent 1100 Series Liquid Chromatography/Mass Spectrometer Detector Trap system with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) interface. For optimal separation, a reversed-phase C18 column such as Synergi Max-RP (75 mm × 4.6 mm, 4 μm) or Eclipse XDB-C18 provides excellent resolution of the analytes and internal standard (artemisinin).
The mobile phase composition varies slightly between methods but generally consists of a mixture of aqueous and organic phases. One validated method uses glacial acetic acid 0.1%, acetonitrile, and methanol (38:46.5:15.5 v/v/v) delivered at a flow rate of 0.5 mL/min, while another employs acetonitrile and 0.003 M glacial acetic acid (62:38 v/v) at the same flow rate. The ionization mode is consistently positive, with single ion monitoring (SIM) of characteristic ions: m/z 407 and 261 for this compound, m/z 307 and 261 for DHA, and m/z 305 for artemisinin (internal standard). These parameters ensure selective detection with minimal interference from plasma matrix components.
Table 1: Comparison of Sample Preparation Methods for this compound and DHA Extraction from Human Plasma
| Extraction Method | Procedure | Recovery (%) | Advantages | Limitations |
|---|---|---|---|---|
| Solid Phase Extraction (SPE) | Oasis HLB cartridges, conditioned with methanol and water, sample loading, washing, elution with organic solvent | 74.3-94.5% [1] | Excellent clean-up, high recovery, concentrated samples | Time-consuming, requires specialized cartridges |
| Liquid-Liquid Extraction (LLE) | Dichloromethane and tert-methyl butyl ether (8:2 v/v), evaporation to dryness, reconstitution | 80-112% [2] | Effective removal of interfering components, no specialized equipment | Multiple steps, emulsion formation potential |
| Protein Precipitation | Ice-cold acetonitrile (1:2 sample:ACN ratio), vortex, centrifuge, collect supernatant | ≥95% [3] | Rapid, simple, minimal steps, high throughput | Less clean-up, potential matrix effects |
The selection of sample preparation technique depends on available equipment, required sensitivity, and sample throughput needs. For high-throughput clinical applications where rapid analysis is critical, protein precipitation offers the simplest and fastest approach. For maximum sensitivity and clean-up, solid-phase extraction provides superior results despite being more time-consuming. Liquid-liquid extraction represents a balanced approach between these two methods, offering good clean-up with reasonable processing time.
Linearity evaluation requires preparing a minimum of five calibration standards across the concentration range, typically from 1 to 3000 ng/mL for both this compound and DHA. Some methods extend the lower limit of quantification to 1.23 ng/mL for AS and 1.52 ng/mL for DHA, demonstrating the exceptional sensitivity achievable with modern LC-MS systems. To address the spontaneous hydrolysis of this compound to DHA during analysis, separate calibration curves should be prepared for each analyte. The relationship between analyte concentration and detector response is evaluated by least-squares regression analysis, with the correlation coefficient (r²) required to be ≥0.997, and preferably ≥0.999, to demonstrate acceptable linearity.
The range of the method defines the interval between the upper and lower concentration levels for which suitable precision, accuracy, and linearity have been demonstrated. For this compound and DHA quantification, the validated range typically spans from the lower limit of quantification (LLOQ) to 3000 ng/mL, covering therapeutic concentrations observed in clinical settings after standard dosing regimens. The LLOQ represents the lowest concentration that can be quantified with acceptable precision (CV ≤20%) and accuracy (80-120%), providing sufficient sensitivity to characterize the elimination phase of the pharmacokinetic profile.
Table 2: Linearity and Range Parameters for Validated LC-MS Methods of this compound and DHA
| Validation Parameter | Method 1 [1] | Method 2 [2] | Method 3 [3] |
|---|---|---|---|
| Linear Range (ng/mL) | 1-3000 (AS & DHA) | 10-3200 (AS & DHA) | 1.23-1153 (AS), 1.52-1422 (DHA) |
| Correlation Coefficient (r²) | >0.99 | >0.99 | >0.999 |
| LLOQ (ng/mL) | 1.0 | 10.0 | 0.39 (AS), 0.13 (DHA) |
| Calibration Standards | 5 | 5 | 6 |
| Regression Model | Linear | Linear | 2nd-order polynomial |
The precision of an analytical method describes the closeness of agreement between a series of measurements obtained from multiple sampling of the same homogeneous sample, expressed as the coefficient of variation (CV%). The accuracy reflects the closeness of the measured value to the true concentration, expressed as the percentage difference from the theoretical value (bias%). Both parameters are evaluated at three concentration levels (low, medium, and high) across the calibration range using quality control (QC) samples.
For this compound and DHA quantification, intra-assay precision should not exceed 15% CV at all QC concentrations, with ≤20% CV at the LLOQ. Similarly, inter-assay precision determined over at least three separate runs should meet the same criteria. The mean accuracy should be within 85-115% of the theoretical value for all concentrations except the LLOQ, where 80-120% is acceptable. One validated method reported excellent precision with relative standard deviation of 7.5-14.3% for this compound across QC concentrations of 50-2600 ng/mL, demonstrating reliable performance across the analytical range [1].
Specificity is the ability of the method to measure the analyte unequivocally in the presence of other components, including metabolites, impurities, degradants, or matrix components. For this compound and DHA analysis, specificity is demonstrated by analyzing blank plasma samples from at least six different sources to show the absence of interfering peaks at the retention times of the analytes and internal standard. Additionally, samples should be spiked with commonly co-administered antimalarials such as mefloquine, quinine, and chloroquine to demonstrate no interference from these medications.
The chromatographic separation of this compound, DHA epimers (α and β), and the internal standard is critical for method specificity. Typical retention times are approximately 17.4 min for this compound, 11.8 min for α-DHA, 18.7 min for β-DHA, and 13.4 min for artemisinin (internal standard) in one method, while another reports shorter retention times of 6.6 min for α-DHA, 8.0 min for this compound, 9.2 min for β-DHA, and 10.8 min for artemisinin, with complete resolution of all peaks achieved in both cases [1] [2]. The major β-DHA epimer is typically used for quantification due to its superior stability.
This compound working solutions demonstrate limited stability and should be prepared freshly for each analysis. Studies have shown that this compound solutions are not stable after two months of storage at 4°C or after 21 days at room temperature [2]. This instability necessitates careful solution preparation protocols and regular verification of solution concentrations when used over extended periods. For long-term use, stock solutions should be stored at -80°C in aliquots to minimize freeze-thaw cycles, with stability testing conducted to establish appropriate expiration dates.
The stability of this compound and DHA in human plasma must be evaluated under various storage and processing conditions, including bench-top stability at room temperature, post-preparative stability in the autosampler, freeze-thaw stability through multiple cycles, and long-term storage stability at the intended storage temperature. This compound and DHA in plasma have demonstrated stability through three freeze-thaw cycles for up to 6 hours at room temperature and up to one year at -80°C [3].
The epimeric stability of DHA requires special consideration, as the α- and β-epimers interconvert in solution. Studies have shown that β-DHA is the major, stable epimer suitable for quantification, while α-DHA increases steadily over time in the autosampler (up to 600% over 24 hours at 10°C) [3]. This epimerization necessitates strict control of analytical conditions and consistent use of the β-DHA epimer for quantification across all samples.
The validated LC-MS method has been successfully applied to measure this compound and DHA concentrations in clinical samples from patients receiving this compound therapy. In one study, healthy volunteers received oral this compound at 200 mg once daily for five consecutive days, with blood samples collected at predetermined time points. The analysis demonstrated no decline in this compound concentration after repeated doses, with the average steady-state maximum concentration (Css-max) for DHA reaching 703 ± 94 ng/mL at a time to maximum concentration (Tmax) of 2 hours [2]. This application highlights the method robustness for characterizing the pharmacokinetic profile of this compound and its active metabolite in clinical settings.
For clinical sample analysis, blood samples should be collected in heparinized tubes and centrifuged promptly at 4°C to separate plasma. The plasma should be stored at -80°C until analysis to ensure analyte stability. During analysis, calibration standards and quality control samples should be processed alongside clinical samples to ensure ongoing method performance. The inclusion of matrix-matched standards corrects for potential matrix effects and ensures accurate quantification throughout the analytical run.
The validated LC-MS methods presented in this application note provide robust, sensitive, and specific approaches for the simultaneous quantification of this compound and its active metabolite dihydroartemisinin in human plasma. The detailed protocols for method development, validation, and application offer researchers comprehensive guidance for implementing these analyses in their laboratories. The demonstrated linear range of 1-3000 ng/mL with sensitivity down to 1 ng/mL, coupled with excellent precision and accuracy, makes these methods suitable for supporting clinical pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments of this compound formulations.
The critical methodological considerations for successful this compound and DHA quantification include addressing the rapid degradation of this compound in solution, the epimerization of DHA, and the potential for matrix effects. By adhering to the validated protocols described herein, researchers can generate reliable analytical data to support the continued use and development of artemisinin-based combination therapies, ultimately contributing to improved malaria treatment outcomes worldwide.
Artesunate is a hemisuccinate ester that is inherently unstable in aqueous solution, rapidly hydrolyzing to its active metabolite, dihydroartemisinin (DHA) [1] [2] [3]. This degradation is a critical challenge for developing intravenous formulations [1]. The table below summarizes the main factors influencing its stability.
| Factor | Impact on Stability | Recommended Condition |
|---|---|---|
| Phosphate Buffer Strength | Primary stabilizing factor; lower strength reduces hydrolysis rate [1] [2] [3]. | 0.3 M (more stable than 0.5 M) |
| pH | Significant effect; a mildly alkaline pH is optimal [1] [2] [3]. | pH 8 - 9 |
| Mannitol | No significant stabilizing effect observed in aqueous solutions [1] [2] [3]. | Not recommended for stabilization |
| Temperature | Hydrolysis rate increases by ~3.4 times per 10°C rise; keep solutions cool [1] [2] [3]. | As low as possible (e.g., 5°C) |
| Solvent | Aqueous buffers are necessary for IV use; organic solvents (e.g., ethanol) slow but do not prevent degradation [4]. | Use approved aqueous buffer per label [5] |
For the preparation of an FDA-approved intravenous product, the package insert specifies constitution with a sterile 0.3 M sodium phosphate buffer at pH 8.0 [5]. The constituted solution must be administered within 1.5 hours [5].
This is a detailed methodology for conducting a stability study on this compound solutions, based on a published research paper [1].
This protocol allows for the selective quantification of this compound in the presence of its main hydrolysis products (α- and β-DHA) within 10 minutes [1].
Equipment:
Sample Preparation:
Here are answers to specific issues you might encounter during experiments.
Q1: During HPLC analysis, my column pressure is rising rapidly, and performance is degrading. What could be the cause?
Q2: My this compound solution is degrading much faster than expected at room temperature. What is the most critical factor to check?
Q3: I need to analyze this compound in plasma for a pharmacokinetic study. Is this HPLC-UV method suitable?
Q4: Can I use organic solvents like methanol to improve the stability of my this compound stock solution?
The following diagram outlines the logical workflow for developing a stable this compound formulation based on the discussed principles.
This compound is a hemisuccinate ester that is inherently unstable in aqueous solution. Its primary degradation pathway is hydrolysis into dihydroartemisinin (DHA), which is its active metabolite but also a degradation product in this context [1] [2]. The rate of degradation is highly dependent on temperature, solvent composition, and pH [3] [4].
The following table summarizes the key factors that influence this compound stability in solution.
| Factor | Impact on Stability | Recommendations for Improvement |
|---|---|---|
| Temperature [4] [5] | High temperature dramatically increases hydrolysis rate. Degradation accelerates ~3.4x per 10°C temperature increase [1]. | Store solutions at low temperatures (e.g., 5°C). For IV infusion, stability at 30°C is ~4 hours [5]. |
| Solvent System [3] [4] | Water content is a major driver of hydrolysis. Organic solvents slow but do not prevent degradation. Methanol can lead to artemether formation [4]. | Use anhydrous organic solvents (e.g., ethanol, PEG 400) for non-aqueous formulations. Ethanol shows the best stabilizing effect among pharmaceutical solvents [3]. |
| pH & Buffering [1] [2] | Degradation is fastest in neutral/acidic pH. Phosphate buffer can stabilize the vulnerable ester bond. | Formulate in an alkaline pH range (8-9). Use a phosphate buffer strength of 0.3 M for optimal stabilization [1] [2]. |
| Excipients [1] [2] | Bulking agents like mannitol do not directly improve solution stability. | Mannitol did not show a stabilizing effect in aqueous IV formulations. Focus on pH control and buffer selection instead [1] [2]. |
| Novel Formulations [6] | Multi-step reconstitution of current injectable this compound is prone to precipitation and instability. | A novel solvent for single-step reconstitution has been developed (WHO-prequalified in 2023), showing improved stability and equivalent pharmacokinetics [6]. |
This method is adapted from published stability studies and is suitable for evaluating new formulation conditions [1] [2].
1. HPLC Analysis Method:
2. Sample Preparation and Stability Testing:
3. Data Analysis:
The workflow for developing a stable formulation can be summarized as follows:
Problem: Rapid degradation of this compound in aqueous solution.
Problem: Formation of unexpected degradation products during HPLC analysis.
Problem: Precipitate forms when reconstituting this compound for injection.
Q1: Why does my prepared artesunate solution become cloudy or form a precipitate? this compound is a hemisuccinate ester that is inherently unstable in aqueous solution. It undergoes rapid hydrolysis (de-esterification) to its primary active metabolite, dihydroartemisinin (DHA). This degradation can lead to precipitation. Furthermore, improper reconstitution or using a buffer outside the recommended pH range can cause the drug to fall out of solution immediately [1] [2].
Q2: What is the most critical factor for stabilizing this compound in an aqueous IV formulation? Recent studies conclude that the phosphate buffer strength is the most critical factor. A lower buffer strength of 0.3 M has been shown to have a predominant stabilizing effect, significantly reducing the hydrolysis rate constant compared to higher concentrations [1] [3].
Q3: Does the pH of the solution affect this compound stability? Yes, within the investigated range of pH 8-10, pH influences the activation energy of hydrolysis. The most positive stabilizing effect was observed in the pH range of 8 to 9 [1] [3].
Q4: Can additives like mannitol improve the stability of this compound? Under the conditions tested in recent kinetic studies, the addition of mannitol did not show a statistically significant improvement in stabilizing this compound against hydrolysis [1] [3].
| Problem | Potential Cause | Recommended Solution |
|---|---|---|
| Rapid hydrolysis & degradation | Incorrect buffer strength or pH; high storage temperature | Use a 0.3 M phosphate buffer at pH 8-9. Store prepared solutions at refrigerated temperatures (5°C) and use immediately (ex-tempore) [1] [3]. |
| Solution cloudiness or precipitation upon preparation | Incompatible reconstitution solvent; incorrect preparation sequence | For traditional formulations, ensure correct two-step dissolution (first in sodium bicarbonate, then dilution in saline). Newer formulations may use novel solvents for single-step reconstitution [2]. |
| Variable degradation rates between batches | Inconsistent temperature control; slight variations in buffer preparation | Strictly control and document temperature during stability studies. Precisely prepare buffer solutions. The hydrolysis rate increases by ~3.4 times for every 10°C rise in temperature [1]. |
| Poor analysis due to degradant interference | HPLC method cannot separate this compound from DHA | Develop a stability-indicating HPLC method, such as using a fused-core C18 column with an isocratic mobile phase (e.g., 45% 10mM ammonium formate pH 4.5 / 55% methanol) [1]. |
The following table summarizes the key parameters for stabilizing an ex-tempore this compound IV injection based on a 2022 degradation kinetics study:
| Parameter | Optimal Range / Value | Key Effect on Stability |
|---|---|---|
| Phosphate Buffer Strength | 0.3 M | Main stability-determining factor; lower strength (0.3 M) significantly reduces hydrolysis rate constants versus higher strength (0.5 M) [1] [3]. |
| pH | 8.0 - 9.0 | Provides positive stabilizing effect; influences activation energy of hydrolysis reaction [1] [3]. |
| Stabilizing Additive (Mannitol) | Not Effective | No statistically significant stabilizing effect observed in the tested range (0 - 0.22 mmol/mL) [1] [3]. |
| Storage Temperature | As low as possible (e.g., 5°C) | Hydrolysis rate increases by factor of ~3.4 with every 10°C temperature increase; refrigerate and use immediately [1]. |
This detailed methodology is adapted from recent studies to help you set up your own stability-indicating analysis [1].
1. Formulation Preparation:
2. Sample Preparation for HPLC:
3. HPLC-UV Analysis:
4. Data Modeling:
The following diagrams illustrate the critical formulation relationships and the experimental workflow for stability testing.
Please note that while the phosphate buffer stabilization is effective for ex-tempore preparation, the difficulty of this process has driven new developments. A novel solvent for rapid and stable single-step reconstitution of this compound has been developed and received WHO pre-qualification in 2023. This new formulation is safe, shows similar pharmacokinetic properties to the traditional one, and eliminates the need for the two-step preparation process, thereby reducing the risk of precipitation and dosing errors [2].
What are the main degradation products of artesunate I should look for? this compound is a hemisuccinate ester that is rapidly hydrolyzed in aqueous solutions. Your primary degradation products to monitor are its active metabolite, dihydroartemisinin (DHA), which exists in two tautomeric forms: α-dihydroartemisinin and β-dihydroartemisinin [1] [2] [3].
What is the optimal formulation to stabilize this compound in an aqueous solution for a short period? Research indicates that a phosphate buffer is the most critical factor for short-term stabilization. For best results, use a buffer strength of 0.3 M and maintain a pH between 8 and 9. Interestingly, under these conditions, the addition of mannitol did not show a significant stabilizing effect [1] [4] [5].
How does temperature affect the degradation rate? The degradation of this compound follows Arrhenius kinetics, meaning the rate of hydrolysis increases with temperature. Studies show the degradation rate increases by approximately 3.4 times for every 10°C rise in temperature [1] [4]. Therefore, strict temperature control during experiments and storage is crucial.
My analytical column is degrading when testing phosphate-containing formulations. How can I prevent this? Phosphate can damage silica-based HPLC columns. A proven sample preparation workaround is to precipitate the phosphate before analysis. This can be done by centrifuging your samples at 17,000×g for 4 minutes at 5°C and using the supernatant for injection [1] [4].
Here you will find detailed methods for key experiments cited in the FAQs.
This protocol is adapted from a study developing an ex-tempore intravenous injection [1] [4].
Equipment & Reagents:
Sample Preparation:
Method Validation: The original method was validated per ICH guidelines, demonstrating specificity from DHA, linearity from 10-120% of the label claim, and required accuracy and precision [1].
This outlines the design of experiment (DOE) approach used to evaluate stabilizing agents [1] [4].
Experimental Design: Prepare aqueous this compound solutions while varying the following factors:
Stability Testing: Incplicate the prepared formulations at predefined temperatures (e.g., 5°C, 25°C, and 40°C). Withdraw samples at regular intervals and analyze them using the HPLC-UV method described above to determine the remaining this compound content.
Kinetic Analysis: Apply the Arrhenius equation to model the stability data. This allows you to calculate the degradation rate constants at different temperatures and determine the activation energy (Ea), helping to predict the formulation's stability under various storage conditions.
The table below summarizes key quantitative findings from the research on how different factors affect this compound degradation [1] [4].
| Factor | Condition | Impact on Stability (vs. other tested conditions) | Statistical Significance (p-value) |
|---|---|---|---|
| Buffer Strength | 0.3 M | Greatest stabilizing effect (lower hydrolysis rate) | p < 0.05 at 5°C & 25°C |
| 0.5 M | Increased degradation rate | ||
| pH | 8 - 9 | Positive stabilizing effect | Influenced Activation Energy |
| 9 - 10 | Reduced stability | ||
| Additive | Mannitol | No significant stabilizing effect | Not significant |
| Temperature | Increase by 10°C | Degradation rate increases ~3.4 times | Follows Arrhenius kinetics |
The following diagram illustrates the logical workflow for conducting an study, integrating the protocols above.
I hope this technical support guide provides a solid foundation for your work. The search results I obtained are current and from authoritative scientific journals, ensuring the information is reliable.
What are the critical stability concerns for this compound? this compound is a hemisuccinate ester that is inherently unstable in aqueous solutions and undergoes rapid hydrolysis to its active metabolite, dihydroartemisinin (DHA), and other degradants. Its stability is highly dependent on temperature, pH, and the formulation composition [1] [2].
What are the recommended storage conditions? The solid (powder) form of this compound should be stored below 25-30°C [3] [4]. For maximum stability, especially for raw materials or finished products intended for long-term storage, refrigerated conditions (2-8°C) are recommended, as studies show 96% of the drug remains unchanged after 5 weeks under refrigeration [5].
How long is a reconstituted solution stable? Once reconstituted and diluted for injection, the solution must be used immediately [3]. A reconstituted solution should be discarded if it becomes cloudy or a precipitate forms and must be used within 1 to 1.5 hours of preparation [4] [1].
What environmental factors during storage can cause degradation? Elevated temperature and humidity are key factors. One study found that after 3 months of storage, this compound underwent approximately 9% decomposition at 40°C and 75% relative humidity, with significantly more degradation at higher temperatures [6]. Exposure to light is less critical, as one study indicated it did not affect the degradation rate [2].
The tables below summarize key experimental data to guide your formulation development.
Table 1: Thermal and Hydrolytic Stability of this compound
| Condition | Stability Profile | Key Findings |
|---|---|---|
| Solid State Storage (3 months) | Relatively stable up to 40°C & 75% RH | ~9% decomposition; substantially higher degradation at temperatures >40°C [6] |
| Aqueous Solution (at 15°C) | Relatively stable over 24 hours | <10% degradation [6] |
| Hydrolysis in Saline (0.9% NaCl) | Stability duration is temperature-dependent | 36.5°C: ~1.6 hours 23°C: ~10.6 hours 9°C: ~130 hours [2] | | Refrigerated Dry Form (5 weeks at 2-8°C) | Highly stable | 96% of this compound remained unchanged [5] |
Table 2: Aqueous Solubility of this compound at Various pH Levels
The solubility of this compound is strongly influenced by pH, which is crucial for designing liquid formulations.
| Medium | pH | Solubility (mg/mL) |
|---|---|---|
| Phosphate Buffer | 6.8 | 6.59 |
| Distilled Water | ~Neutral | 1.40 |
| Acetate Buffer | 4.5 | 0.92 |
| Hydrochloric Acid | 1.2 | 0.26 |
Source: [6]
Here are detailed methodologies from recent studies that you can adapt for your own stability testing.
1. HPLC-UV Method for Quantifying this compound and its Degradants
This validated method can selectively quantify this compound in the presence of its main hydrolytic degradants (α- and β-DHA) [1].
2. Protocol for Investigating Stabilizing Excipients
A Design of Experiment (DOE) approach was used to screen the effects of buffer strength and pH [1].
Rapid Degradation in Aqueous Formulation:
Precipitate in Reconstituted Solution:
Sub-potent Research Results:
The diagram below outlines a logical workflow for conducting a comprehensive stability study of this compound, based on the protocols cited.
The table below summarizes the main stability challenges and the excipient strategies investigated to address them.
| Challenge | Incompatible Components / Conditions | Proposed Exipient / Formulation Strategy | Key Findings / Effect on Stability |
|---|---|---|---|
| Hydrolysis to DHA [1] [2] | Water, acidic pH | Use of phosphate buffer (0.3 M, pH 8-9) in IV formulations | Lower buffer strength (0.3 M) in pH 8-9 range showed a significant stabilizing effect [1] [2]. |
| Drug-Drug Interaction [3] | Direct contact with Amodiaquine (AQ) in solid state | Bilayer tablet (physical separation of AS and AQ layers) | Long-term stability achieved only with physical separation in alu-alu blisters [3]. |
| --- | --- | --- | --- |
| General Degradation [1] [2] | High temperature | Control of storage temperature | Hydrolysis rate increased ~3.4x with every 10°C temperature rise [1] [2]. |
| General Degradation [3] | Humidity (Tropical Zone IV) | Use of desiccant in packaging (alu-alu blisters) | Essential for stability in solid oral dosage forms [3]. |
Here are detailed methodologies for key experiments cited in the literature.
This protocol is adapted from a 2022 study that used a Design of Experiment (DOE) approach to optimize an ex-tempore IV injection [1] [2].
This protocol is based on the pharmaceutical development of an this compound-Amodiaquine (ASAQ) fixed-dose combination [3].
Q: Why does my this compound solution degrade rapidly after preparation?
Q: My this compound-amodiaquine monolithic tablets show high degradation. What went wrong?
Q: Does mannitol help stabilize this compound in solution?
The following diagram outlines a logical pathway for developing a stable this compound formulation, based on the strategies discussed.
The most critical factor for success is identifying your primary degradation pathway early. For solid doses with incompatible partners, plan for bilayer technology. For injectables, focus intensely on buffer composition and temperature control from the outset [3] [1] [2].
Here are answers to common questions researchers have about artesunate stability:
What are the main products of this compound degradation? The primary degradation product of this compound in aqueous solutions is Dihydroartemisinin (DHA), which exists in two epimeric forms, α-DHA and β-DHA [1]. In certain solvents like methanol, this compound can also form artemether (ARTM) [2].
Which factors most significantly impact this compound's degradation rate? The degradation rate is predominantly influenced by temperature, solvent composition, and the pH and strength of the buffer used [1] [2]. Higher temperatures and certain solvents dramatically accelerate hydrolysis.
Does mannitol help stabilize this compound in solution? Contrary to what one might expect, research indicates that the addition of mannitol does not show a improved stabilizing effect on this compound in aqueous intravenous formulations [1] [3]. Phosphate buffer conditions are a more critical factor.
The following table summarizes quantitative data on the degradation kinetics of this compound at different temperatures, which is crucial for predicting its shelf-life in various experimental conditions [4].
| Temperature (°C) | Degradation Rate Constant, k (h⁻¹) | Half-life, t₁/₂ (h) | Shelf-life, t₀.₉ (h) |
|---|---|---|---|
| 40 | ( 5.6 \times 10^{-2} ) | 12.4 | 1.9 |
| 25 | ( 6.1 \times 10^{-3} ) | 114.6 | 17.4 |
| 5 | ( 6.6 \times 10^{-4} ) | 1053.4 | 160.1 |
This data clearly shows that for every 10°C increase in temperature, the hydrolysis rate increases by a factor of approximately 3.4 [1]. Storing this compound solutions at refrigerated temperatures (5°C) instead of room temperature (25°C) extends the shelf-life by nearly tenfold.
Here are detailed methodologies for key experiments cited in the research, which can be adapted for in-house stability testing.
HPLC-UV Method for Quantifying this compound and DHA This is a stability-indicating method suitable for monitoring this compound degradation [1].
Sample Preparation for Aqueous Formulations For samples in phosphate buffer, a specific preparation step is critical to protect the HPLC column [1]:
Design of Experiment (DOE) for Formulation Optimization A systematic approach to evaluate multiple factors simultaneously [1]:
Rapid Degradation During HPLC Analysis
Unexpectedly Low this compound Recovery
The diagram below summarizes the logical relationships between the main factors affecting this compound stability and the resulting outcomes, based on the research data.
The following tables summarize key experimental findings on this compound's efficacy as both a monotherapy and in combination with other treatments.
Table 1: Monotherapy Efficacy in Various Cancer Models
| Cancer Type | Model System | Key Efficacy Findings | Proposed Primary Mechanism(s) | Citation |
|---|---|---|---|---|
| Breast Cancer | MCF-7, MDA-MB-231 cell lines | Dose-dependent antiproliferative effects, apoptosis induction, increased ROS and lipid peroxidation | GPX4 inhibition, ROS generation, lncRNA TUG1/miR-145-5p/HOXA5 axis modulation [1] [2] | |
| Colorectal Cancer | HCT-116 spheroids | Moderate, dose-dependent reduction in cell viability (24.45% to 35.92%) | Induction of morphological changes, loose spheroid structure [3] [4] | |
| Colorectal Cancer | HT-29 spheroids | Strong, dose-independent reduction in cell viability; superior to some cytostatics | Not fully elucidated; distinct from HCT-116 pathway [3] [4] | |
| Non-Small Cell Lung Cancer (NSCLC) | A549 cell line | Induction of apoptosis and ferroptosis | Upregulation of transferrin receptor, ROS production [5] | |
| Choroidal Melanoma | C918 cell line, in vivo models | Suppression of tumor growth, promotion of apoptosis, cell cycle arrest (G0/G1 phase) | p53 pathway activation, PI3K/AKT/mTOR inhibition, increased ROS, NRF2/HO-1 pathway activation [6] | |
| Renal Cell Carcinoma | In vitro models | Induction of cell cycle arrest, ROS generation, and ferroptosis | Iron-dependent lipid peroxidation [6] [5] | |
| Multiple Cancers (e.g., Leukemia, Lymphoma) | Various cell lines | Inhibition of proliferation, induction of apoptosis | Suppression of MEK/ERK and PI3K/Akt pathways; ROS-mediated apoptosis [5] [2] [7] |
Table 2: Efficacy in Combination Therapy & Complex Models
| Combination / Model | Cancer Type | Key Efficacy Findings | Citation | | :--- | :--- | :--- | :--- | | Artensunate + Sorafenib | Hepatocellular Carcinoma (HCC) | Synergistic antiproliferative effect and apoptosis induction; ART enhances low-dose sorafenib efficacy by promoting lysosomal cathepsin B/L activation and ferroptosis [5] | | | Artensunate + Chemotherapies (5FU, Oxaliplatin, Irinotecan) | HCT-116 Spheroids | Significant chemo-sensitization; combination therapy resulted in greater viability reduction than chemotherapy alone [3] [4] | | | Artensunate + Cisplatin | Non-Small Cell Lung Cancer (A549) | Enhanced anticancer effects | Influenced expression of Bcl-2, Bax, p-P53, and Caspases [2] | | | Patient-Derived Cancer Spheroids (PDCS) | Mixed Solid Tumors (39 samples) | Inhibition of cell viability in 84.62% of samples; mean inhibitory effect: 13.87%. Variable response: Tumor-stimulation observed in 15.38% of models [3] [4] | |
To evaluate these findings, understanding the underlying experimental methods is crucial.
This compound exerts anti-cancer effects through multiple mechanisms. The diagram below summarizes several key signaling pathways identified in the research.
Diagram: Key Signaling Pathways of this compound's Anti-Cancer Action. The diagram visualizes how this compound impacts cancer cells through four interconnected clusters of activity: inducing programmed cell death, generating oxidative stress, regulating gene expression, and inhibiting key pro-survival signals.
| Cancer Type | Cell Line | IC₅₀ Value | Experimental Context |
|---|---|---|---|
| Colon Cancer | HCT-116 | 6.4 µM [1] | Treatment with an artesunate-iridium complex for 48h [1] |
| Breast Cancer | MCF7 | ~120 µM (at 24h) [2] [3] | Dose-dependent inhibition observed at 30, 120, and 480 µM [2] [3] |
| Breast Cancer | HCC1395 | ~30 µM (at 24h) [2] [3] | Dose-dependent inhibition observed at 30, 120, and 480 µM [2] [3] |
| Oesophageal Squamous Carcinoma | KYSE30 | 13.3 µM [4] | 48-hour treatment; one of the most sensitive in panel [4] |
| Oesophageal Squamous Carcinoma | Eca109 | 90.2 µM [4] | 48-hour treatment; one of the most resistant in panel [4] |
| Lung Cancer | A549 | 21.4 µM [1] | Treatment with an this compound-iridium complex for 48h [1] |
| Cervical Cancer | HeLa | 24.7 µM [1] | Treatment with an this compound-iridium complex for 48h [1] |
The IC50 values are typically determined using standardized colorimetric assays that measure cell viability or proliferation. Here are the details of the common protocols:
This compound attacks cancer cells through multiple mechanisms, which explains its broad anti-cancer profile. The following diagram summarizes the key molecular pathways involved.
The wide range in IC50 values highlights that the sensitivity to this compound is highly context-dependent. Key factors influencing its effectiveness include:
The following table summarizes key findings from clinical and preclinical studies investigating artesunate for cancer treatment:
| Cancer Type | Trial Phase / Model | Key Efficacy Findings | Safety & Tolerability Findings | Citations |
|---|---|---|---|---|
| Advanced Solid Tumors | Phase I Clinical Trial | Disease Control Rate: 27% (4/15 pts with stable disease, 3 with prolonged stability: 8, 10, 11 cycles). No objective responses. | MTD: 18 mg/kg. DLTs included neutropenic fever, hypersensitivity, liver enzyme abnormalities, nausea/vomiting. Treatment was generally well-tolerated. | [1] |
| Metastatic/Locally Advanced Breast Cancer | Phase I Clinical Trial (Add-on) | Anti-tumor activity assessed as secondary outcome. | No dose-limiting auditory toxicity after 4 weeks. Most auditory AEs were mild; one SAE of vertigo was fully reversible. | [2] |
| B-Cell Lymphoma | Preclinical (In Vitro & In Vivo) | Potent apoptosis induction across 18 cell lines. Significantly inhibited tumor growth in xenograft mouse models. | Preclinical model; direct human safety data not available. Proposed mechanism via ER stress and unfolded protein response. | [3] |
To help you interpret these results, here are the detailed methodologies from the key studies cited.
Preclinical studies suggest multiple mechanisms by which this compound exerts its anti-cancer effects, which are visualized in the diagram below. These mechanisms are primarily derived from laboratory models and form a rationale for the clinical results observed.
The diagram above summarizes the key mechanistic pathways investigated in preclinical studies. In B-cell lymphoma, this compound was shown to induce Endoplasmic Reticulum (ER) stress and the Unfolded Protein Response (UPR), leading to apoptosis [3]. Separate research in disease models has also shown that this compound can inhibit the PI3K/Akt signaling pathway, which is crucial for cell survival and growth, and downregulate its downstream targets, including NF-κB [4].
Current clinical evidence suggests that this compound has a manageable safety profile in early-phase trials and shows modest signs of clinical activity, particularly in stabilizing disease in a subset of patients with heavily pre-treated solid tumors [1]. Its potential appears more pronounced in certain hematological malignancies like B-cell lymphoma, though this is based on robust preclinical data awaiting clinical confirmation [3].
Key considerations for your research:
The table below summarizes the core characteristics, mechanisms of action, and cytotoxicity of artesunate and cisplatin.
| Feature | This compound | Cisplatin |
|---|---|---|
| Primary Origin/Class | Artemisinin derivative; antimalarial drug repurposed for oncology [1] [2] | Platinum-based compound; conventional chemotherapeutic agent [3] [4] |
| Core Mechanism of Action | Iron-mediated generation of Reactive Oxygen Species (ROS), leading to oxidative stress and various cell death pathways (apoptosis, ferroptosis, oncosis) [1] [5] [2] | Forms DNA adducts (primarily intrastrand crosslinks), causing DNA damage and triggering apoptosis [3] [4] |
| Key Molecular Targets | - Heme-bound proteins (e.g., Cytochrome c) [6]
To ensure the reproducibility of the data, here is a detailed overview of the key experimental methodologies commonly used in these studies.
These assays are fundamental for determining the half-maximal inhibitory concentration (IC₅₀) of a drug.
This is used to quantify the proportion of cells undergoing programmed cell death.
This technique determines the distribution of cells in different phases of the cell cycle.
This is crucial for validating this compound's primary mechanism of action.
A compelling body of evidence shows that this compound and cisplatin can work synergistically, enhancing each other's anti-cancer efficacy. This synergy allows for lower doses of cisplatin, potentially mitigating its severe side effects.
The molecular basis for this synergy involves several pathways:
| Parameter | Intravenous (IV) Artesunate | Intramuscular (IM) this compound | Oral this compound |
|---|---|---|---|
| This compound Half-life (t₁/₂) | Very short; < 15 minutes [1] [2] | Median: 30 minutes (Range: 3-67 min) [3] | 20 - 45 minutes [4] |
| DHA Half-life (t₁/₂) | 30 - 60 minutes [1] [2] | Median: 52 minutes (Range: 26-69 min) [3] | 0.5 - 1.5 hours (~30-90 min) [1] |
| This compound Tₘₐₓ | N/A (directly into bloodstream) | < 20 minutes [3] | < 60 minutes [1] |
| DHA Tₘₐₓ | Within 25 minutes post-dose [1] | Within 20-120 minutes [3] [2] | Within 2 hours post-dose [1] |
| Bioavailability (of DHA) | 100% (reference) | High (>86%) [1]; nearly complete [2] | High (>80%) [1] |
| Key Characteristics | High initial concentrations, rapid decline [1] | Rapid and extensive absorption [3] | Short half-life necessitates repeated dosing [4] |
This compound is a prodrug that is quickly hydrolyzed to its active metabolite, dihydroartemisinin (DHA). The antimalarial activity is primarily due to the activation of the endoperoxide bridge by iron, leading to parasite death.
The data in the table is derived from rigorous clinical trials. Here is a summary of the methodologies used in two pivotal studies:
Study 1: Comparative PK of IM this compound & Artemether [3]
Study 2: New Formulation Bioequivalence [2]
Artemisinin-based combination therapies (ACTs) represent the cornerstone of modern malaria treatment, responsible for saving millions of lives since their widespread adoption. These combinations pair a fast-acting artemisinin derivative (such as artesunate, artemether, or dihydroartemisinin) with a longer-lasting partner drug to achieve both rapid parasite clearance and prevent recrudescence. The artemisinin component reduces parasite biomass by approximately 10,000-fold per 48-hour parasite life cycle during the first three days of treatment, while the partner drug eliminates remaining parasites to achieve complete cure and prevent recurrence. This powerful therapeutic approach has been instrumental in reducing global malaria burden over the past two decades, making the emergence and spread of resistance a critical concern for global malaria control programs [1] [2].
The term "artemisinin partial resistance" specifically refers to delayed clearance of malaria parasites from the bloodstream following treatment with an ACT, characterized by the persistence of parasitemia beyond day 3 of treatment. This resistance is considered "partial" because it primarily affects only the ring stage of the parasite's development within red blood cells, rather than conferring complete resistance across all life cycle stages. The clinical manifestation involves slower parasite clearance rates, with the clearance half-life extending beyond 5 hours in resistant infections compared to 2-3 hours in fully sensitive parasites. Importantly, when partner drugs remain effective, ACTs can still achieve complete cure despite artemisinin partial resistance, though this places greater selective pressure on the partner drug component [1] [2].
The primary molecular marker for artemisinin resistance is mutations in the PfKelch13 (K13) gene, specifically within its β-propeller domain. These mutations were first identified through genetic studies and have been conclusively demonstrated to confer resistance through gene editing experiments. The World Health Organization has classified K13 mutations into two categories: validated markers that have been experimentally confirmed to confer resistance, and candidate or associated markers that show statistical association with delayed clearance in field studies. The most prevalent and well-characterized mutation is C580Y, which accounts for approximately 80% of resistant parasites in Southeast Asia, though multiple other mutations (including F446I, R561H, and P574L) have also been validated across different geographical regions [1] [2] [3].
Table 1: Validated and Candidate PfKelch13 Molecular Markers of Artemisinin Partial Resistance
| Validated Markers | Candidate/Associated Markers | Geographic Prevalence |
|---|---|---|
| F446I | P441L | Southeast Asia, Africa |
| N458Y | G449A | Southeast Asia |
| C469Y | C469F | Southeast Asia |
| M476I | A481V | Southeast Asia |
| Y493H | R515K | Southeast Asia |
| R539T | P527H | Southeast Asia |
| I543T | N537I/D | Southeast Asia |
| P553L | G538V | Southeast Asia |
| R561H | V568G | Southeast Asia, Africa |
| P574L | Southeast Asia | |
| C580Y | Southeast Asia, Africa | |
| R622I | Southeast Asia | |
| A675V | Southeast Asia |
The cellular mechanism of K13-mediated resistance involves altered regulation of phosphatidylinositol-3-phosphate (PI3P), a lipid that plays crucial roles in vesicular trafficking and protein degradation pathways. Wild-type K13 protein functions as a substrate adapter in an E3 ubiquitin ligase complex that targets PfPI3K for ubiquitination and proteasomal degradation, thereby maintaining low cellular PI3P levels. Mutations in the K13 propeller domain impair this function, leading to elevated PI3P levels and subsequent expansion of intracellular vesicles, particularly in the endoplasmic reticulum. This vesicular expansion enhances the parasite's unfolded protein response (UPR) and proteostasis capacity, potentially enabling it to mitigate artemisinin-induced proteotoxic stress [4].
The unified model of artemisinin resistance centers on the role of elevated PI3P in promoting vesicular expansion that engages the unfolded protein response. Artemisinin activity depends on cleavage of its endoperoxide bridge by heme iron in the parasite's digestive vacuole, generating reactive oxygen species that cause widespread protein damage through alkylation of hundreds of parasite proteins. This proteopathic stress would normally lead to parasite death, but resistant parasites with K13 mutations demonstrate enhanced capacity to maintain proteostasis—the balance between protein synthesis, folding, and degradation—through multiple interconnected pathways [4] [5].
The PI3P vesicle expansion serves as a central hub coordinating resistance mechanisms by enhancing the endoplasmic reticulum's capacity to handle misfolded proteins and reducing oxidative damage. This expanded vesicular network facilitates more efficient hemoglobin uptake and degradation, potentially limiting heme-mediated activation of artemisinin compounds. Additionally, the enhanced UPR enables resistant parasites to better manage the oxidative and proteotoxic stress induced by artemisinin activation. Recent transcriptomic studies of resistant parasites in Southeast Asia have identified a characteristic artemisinin resistance-associated transcriptional profile (ARTP) involving broad but discrete sets of biological functions related to proteotoxic stress, host cytoplasm remodeling, and REDOX metabolism, suggesting that resistance emerges from an adapted transcriptional response to artemisinin exposure [4] [5].
Diagram 1: Molecular mechanism of artemisinin resistance centered on PfKelch13 mutations and PI3P-mediated vesicular expansion leading to enhanced unfolded protein response and proteostasis capacity
Artemisinin resistance first emerged in the Greater Mekong Subregion (GMS), with molecular evidence suggesting it originated in western Cambodia prior to 2001, before the widespread deployment of ACTs. The resistance initially manifested as multiple independent emergences of different K13 mutations across the region—a pattern described as "soft sweeps"—before being largely replaced by a selective sweep of a single haplotype bearing the C580Y mutation. This dominant lineage (named KEL1 or PfPailin) spread extensively through western and northern Cambodia, northeastern Thailand, southern Vietnam, and Laos between 2013 and 2018, eventually accounting for the majority of artemisinin-resistant parasites in the region. More concerningly, this lineage also acquired molecular markers conferring resistance to piperaquine, leading to multidrug-resistant malaria with high treatment failure rates for the widely used dihydroartemisinin-piperaquine ACT [6] [5].
The recent emergence of artemisinin resistance in Africa represents a significant turning point in the global resistance landscape. Molecular surveillance has confirmed independent emergence of K13 mutations in Eritrea, Rwanda, Uganda, and Tanzania—distinct from the Southeast Asian lineages and arising through local evolutionary pressures. The current patterns of resistance emergence in Africa concerningly mirror those observed in Southeast Asia 10-15 years ago, raising alarms about potential widespread ACT failure across the continent that bears the greatest malaria burden. Surveillance data from 2023 indicates that artemisinin partial resistance is suspected in several additional African countries, including Ethiopia, Namibia, Sudan, and Zambia, though comprehensive therapeutic efficacy studies are ongoing to determine the clinical significance of these molecular findings [2] [6].
Table 2: Global Status of Artemisinin Partial Resistance as of 2024
| Region | Resistance Status | Predominant K13 Mutations | Impact on ACT Efficacy |
|---|---|---|---|
| Greater Mekong Subregion | Widespread resistance | C580Y, R539T, Y493H | High failure rates for multiple ACTs due to partner drug resistance |
| East Africa | Confirmed emergence | R561H, P574L, C580Y (local lineages) | Currently maintained efficacy with most ACTs, but closely monitored |
| South America | Localized emergence | C580Y, R561H | Generally maintained efficacy, with sporadic reports of delayed clearance |
| Other African Regions | Suspected emergence | Various candidate mutations | No significant impact on efficacy reported yet |
| Rest of World | No resistance confirmed | None | Full ACT efficacy maintained |
The gold standard for detecting artemisinin resistance remains the therapeutic efficacy study (TES), which measures the parasite clearance half-life in patients following treatment with this compound monotherapy or an ACT. The parasite clearance half-life provides a direct measure of artemisinin susceptibility, with values exceeding 5 hours indicating partial resistance. These studies are comprehensive but resource-intensive, requiring clinical monitoring with frequent parasitemia measurements over several days. In parallel, in vitro susceptibility assays have been developed to provide direct measures of parasite response to artemisinin exposure. The ring-stage survival assay (RSA0-3h) specifically tests the survival of early ring-stage parasites (0-3 hours post-invasion) after exposure to pharmacologically relevant concentrations of dihydroartemisinin (700 nM) for 6 hours, with survival rates ≥1% indicating resistance. This assay directly corresponds to the stage-specific nature of artemisinin resistance and has been validated against clinical outcomes [1] [2] [6].
Molecular surveillance of K13 mutations provides a scalable approach to monitor resistance prevalence and spread at population levels. The identification of K13 as the primary determinant of artemisinin resistance enabled the development of molecular markers for tracking resistance. Techniques include targeted amplicon sequencing, whole genome sequencing, and simpler PCR-based methods to detect specific mutations. The World Health Organization maintains a continuously updated list of validated and candidate K13 mutations associated with resistance, which guides molecular surveillance efforts. Genomic surveillance has become increasingly important in malaria-endemic countries, providing early warning of resistance emergence and enabling targeted responses before clinical treatment failure becomes widespread. When combined with therapeutic efficacy studies, molecular surveillance offers a powerful comprehensive monitoring system that links genotype to phenotype [2] [6].
Protocol 1: Ring-Stage Survival Assay (RSA)
The RSA evaluates the in vitro survival of early ring-stage parasites following pulsed exposure to dihydroartemisinin, directly measuring the phenotypic resistance of parasite isolates:
Protocol 2: Therapeutic Efficacy Study
WHO-standardized therapeutic efficacy studies monitor clinical response to antimalarial treatments:
With declining ACT efficacy in multiple regions, several treatment modifications have been proposed and evaluated to overcome resistance. These include extending the duration of ACT courses from the standard 3 days to 5-7 days, which provides longer artemisinin exposure to clear resistant parasites. Another approach involves the alternating use of different ACT regimens within populations to reduce selective pressure on any specific partner drug. Most promisingly, triple artemisinin-based combination therapies (TACTs) that combine an artemisinin derivative with two partner drugs have demonstrated excellent efficacy against multidrug-resistant malaria in clinical trials. The rationale for TACTs lies in the statistical improbability of parasites simultaneously developing resistance to three drugs with different mechanisms of action, thereby protecting both the artemisinin component and the partner drugs from resistance development [1] [8].
Clinical trials of TACTs have shown promising results in areas with established multidrug resistance. For example, the combination of dihydroartemisinin-piperaquine-mefloquine demonstrated >95% efficacy in Cambodia, where both dihydroartemisinin-piperaquine and this compound-mefloquine had shown declining efficacy. Similarly, artemether-lumefantrine-amodiaquine has shown excellent tolerability and efficacy in trials. Mathematical modeling projects that early deployment of TACTs could significantly delay the emergence and spread of artemisinin resistance, extending the useful therapeutic life of current antimalarial drugs. These models suggest that immediate introduction of TACTs in areas with emerging artemisinin resistance could reduce treatment failure rates by 17-74% compared to continued conventional ACT use, with the greatest benefits seen when TACTs are deployed before resistance becomes widespread [8].
The development of novel antimalarial compounds with new mechanisms of action provides another critical approach to addressing artemisinin resistance. Most advanced among these is ganaplacide (formerly KAF156), a novel imidazolopiperazine compound that disrupts parasite development inside red blood cells through a mechanism distinct from artemisinin. In clinical trials, the combination ganaplacide/lumefantrine (GanLum) demonstrated >97% efficacy against uncomplicated malaria across 12 African countries, performing equally well against artemisinin-resistant and sensitive parasites. This combination appears particularly promising because it targets multiple parasite stages, including the transmissible gametocyte stage, potentially reducing malaria transmission in addition to treating clinical disease [9].
The drug development pipeline also includes several other promising compounds in various stages of development, though most remain years away from widespread deployment. The experience with successive generations of antimalarial resistance highlights the critical importance of proactive drug development to stay ahead of resistance evolution. The ideal new antimalarials would combine novel mechanisms of action, activity against multiple parasite life cycle stages, favorable pharmacokinetic profiles, and high barriers to resistance. Until these next-generation treatments become widely available, preserving the efficacy of existing ACTs through rational deployment and resistance containment remains the most urgent priority for global malaria control programs [9].
Table 3: Comparison of Current and Emerging Antimalarial Regimens for Resistant Malaria
| Therapeutic Approach | Representative Regimens | Mechanism of Action | Efficacy in Resistant Areas | Advantages | Limitations |
|---|---|---|---|---|---|
| Standard ACTs | Artemether-lumefantrine, Dihydroartemisinin-piperaquine | Artemisinin: Reactive oxygen species; Partner drugs: Varies | Declining in multiple regions | Well-established safety profiles, widespread availability | Increasing failure rates due to resistance |
| Triple ACTs (TACTs) | Dihydroartemisinin-piperaquine-mefloquine, Artemether-lumefantrine-amodiaquine | Three distinct mechanisms simultaneously | >95% in clinical trials | High barrier to resistance, protects partner drugs | More complex regimens, potential for increased side effects |
| Next-Generation Combinations | Ganaplacide-lumefantrine (GanLum) | Novel protein targeting distinct from artemisinin | >97% in Phase III trials | Effective against artemisinin-resistant parasites, blocks transmission | Limited long-term safety data, not yet widely available |
The continuing evolution of artemisinin resistance represents one of the most significant challenges to global malaria elimination efforts. Current research priorities include elucidating the detailed molecular mechanisms linking K13 mutations to artemisinin tolerance, identifying additional genetic determinants that contribute to resistance, and understanding the factors influencing resistance spread in different epidemiological settings. The independent emergence of resistance in geographically distinct regions provides natural experiments to study the evolutionary trajectories of resistance under different selective pressures and background genotypic variation. Transcriptomic and proteomic studies are revealing complex regulatory networks that extend beyond the established PI3P-UPR axis, suggesting multiple potential pathways to resistance that may require complementary detection methods and therapeutic approaches [4] [5].
From a public health perspective, the strategic deployment of antimalarial therapies must balance immediate treatment needs with long-term resistance containment. Mathematical modeling strongly supports the early introduction of TACTs in regions with emerging artemisinin resistance before high-level resistance becomes established. The experience in Southeast Asia demonstrates that once artemisinin resistance becomes widespread and couples with partner drug resistance, control options become severely limited. The malaria eradication agenda will require continued investment in novel therapeutic approaches, point-of-care resistance diagnostics, and comprehensive surveillance systems that integrate clinical, parasitological, and molecular data to guide timely public health responses. As the global community continues to confront the challenge of artemisinin resistance, a multifaceted approach combining therapeutic innovation, strategic treatment policies, and strengthened health systems will be essential to prevent the catastrophic resurgence of malaria that would follow widespread ACT failure [8] [6].
The table below summarizes the key safety concerns and adverse reaction profiles of Artesunate, Doxorubicin, and Oxaliplatin. Fluorouracil (5-FU) is also included as a common chemotherapeutic agent mentioned in the search results for combination regimens [1] [2].
Table 1: Comparative Safety Profiles of Anticancer Agents
| Feature | This compound | Doxorubicin | Oxaliplatin | Fluorouracil (5-FU) |
|---|---|---|---|---|
| Primary Approved Use | Severe malaria [3] [4] | Various cancers (e.g., breast, leukemia, lymphoma) [5] | Colorectal cancer (typically in combination) [6] [1] | Various cancers (e.g., colorectal, breast, pancreatic) [2] |
| Most Common Adverse Reactions | Acute renal failure, hemoglobinuria, jaundice [3] | Fatigue, alopecia, nausea/vomiting, oral sores, bone marrow suppression [5] | Mild hematologic and gastrointestinal effects [6] | Varies by administration route; can include gastrointestinal, dermatologic, and hematologic effects [2] |
| Dose-Limiting Toxicity | Post-treatment hemolysis [3] | Cardiotoxicity (cumulative, irreversible cardiomyopathy) [5] | Cumulative sensory neurotoxicity [6] | Myelosuppression, mucositis [2] |
| Key Unique Safety Concerns | - Post-artesunate delayed hemolysis (can occur ≥7 days post-treatment) [3]
This section elaborates on the distinct safety profiles of each drug, which is critical for risk-benefit assessment in drug development.
While clinical safety data for this compound in cancer is limited, recent preclinical studies explore its efficacy and interaction with standard chemotherapies.
Table 2: Preclinical Anti-Cancer Efficacy of this compound in 3D Models
| Model Type | Cell Line / Patient Source | This compound Monotherapy Effect | Combination Therapy with Cytostatics |
|---|---|---|---|
| Cell-Line Derived Spheroids | HCT-116 (Colorectal) | Moderate, dose-dependent reduction in cell viability [1] | Chemo-sensitizing: Enhanced effect of 5FU, 5FU+Oxaliplatin (FO), and 5FU+Irinotecan (FI) [1] |
| Cell-Line Derived Spheroids | HT-29 (Colorectal) | Strong, dose-independent reduction; effect superior to tested cytostatics [1] | Effect similar to ART monotherapy, as ART alone was highly potent [1] |
| Patient-Derived Cancer Spheroids (PDCS) | 39 samples (Various entities) | Inhibited cell viability in 84.6% of samples; mean inhibition of 13.87% (weaker than cytostatic monotherapies). Tumor-stimulation observed in 15.4% of models [1] | Modulated chemotherapy effects: chemo-inhibition in some samples and chemo-stimulation in others [1] |
The data in Table 2 was generated using clinically relevant peak plasma concentrations (PPCs) of this compound (0.74 µg/mL and 15 µg/mL) in 3D tumor models [1]:
The workflow of this experimental process is summarized in the diagram below.
Understanding the distinct mechanisms of these drugs helps explain their different safety profiles.
Irritant